Product packaging for Oxytetracycline dihydrate sigmaultra(Cat. No.:)

Oxytetracycline dihydrate sigmaultra

Cat. No.: B15086517
M. Wt: 478.4 g/mol
InChI Key: IJKBSHGSRCMPQD-IFLJXUKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Oxytetracycline (B609801) Dihydrate in Academic Antimicrobial Research

The significance of oxytetracycline dihydrate in academic research is multifaceted. As a well-characterized, broad-spectrum antibiotic, it is frequently used as a reference compound in the development and validation of new antimicrobial agents and analytical methods, such as high-performance liquid chromatography (HPLC). Its established activity against bacteria like Escherichia coli, Haemophilus influenzae, and Mycoplasma pneumoniae makes it a reliable positive control in susceptibility testing. scientificlabs.co.uk

Furthermore, the long history of oxytetracycline use has led to the emergence of bacterial resistance, making it an important subject in studies focused on understanding resistance mechanisms. taylorandfrancis.com Research is actively conducted on the oxytetracycline-resistance gene (otrA) and the processes by which bacteria develop resistance, such as active efflux of the drug or protection of the ribosome. sigmaaldrich.com Studies also explore the potential of combining oxytetracycline with other compounds, like essential oils, to overcome resistance in multidrug-resistant bacterial strains. nih.gov The compound is also utilized in diverse research fields, from studying protein synthesis in protozoan parasites to assessing environmental toxicology and degradation pathways in soil and water. nih.govmdpi.com

Historical Trajectory of Oxytetracycline Discovery and Its Evolution as a Research Compound

The history of tetracyclines began with the discovery of chlortetracycline (B606653) in the mid-1940s. nih.govnih.gov Shortly thereafter, in 1950, a research group at Pfizer led by A. C. Finlay discovered oxytetracycline. nih.gov It was isolated from a soil sample containing the actinomycete Streptomyces rimosus. wikipedia.orgbionity.com Initially marketed under the trade name Terramycin, it was the second of the broad-spectrum tetracycline (B611298) antibiotics to be discovered. wikipedia.orgbionity.com

A pivotal moment in its history occurred in 1953, when the renowned chemist Robert B. Woodward determined its chemical structure. wikipedia.orgbionity.com This breakthrough was crucial for understanding its function and enabled the mass production of the drug. bionity.com The elucidation of oxytetracycline's structure was a significant advancement in tetracycline research, paving the way for the development of second-generation, semi-synthetic derivatives like doxycycline, which exhibits improved pharmacological properties. nih.govbionity.com Over the decades, as bacterial resistance became more prevalent, the role of oxytetracycline evolved from a frontline clinical antibiotic to a fundamental compound in research laboratories for studying resistance and developing next-generation antibiotics. nih.govnih.gov

Historical Milestones of Oxytetracycline
YearEventSignificance
1950Discovery by A. C. Finlay et al. at Pfizer. wikipedia.orgIsolated from Streptomyces rimosus; the second tetracycline antibiotic discovered. bionity.com
1953Chemical structure elucidated by Robert B. Woodward. bionity.comEnabled mass production and further research into tetracycline derivatives. bionity.com
Post-1950sDevelopment of semi-synthetic derivatives.Led to the creation of compounds like Doxycycline with enhanced features. nih.govbionity.com
Modern EraUse as a core research compound.Essential for studying antibiotic resistance, protein synthesis, and environmental science.

Role of Oxytetracycline Dihydrate SigmaUltra in High-Purity and Elemental Control-Sensitive Research Applications

In many advanced scientific applications, the purity of a chemical reagent is paramount to the accuracy and reproducibility of the results. The "SigmaUltra" designation indicates a grade of oxytetracycline dihydrate specifically produced for research applications that demand tight control over elemental content. Trace metal impurities, even at minute concentrations, can interfere with sensitive biological assays, enzyme kinetics, and certain analytical techniques.

For these demanding applications, SigmaUltra Oxytetracycline Dihydrate undergoes trace elemental analysis to ensure minimal levels of contaminating elements. The lot-specific results are provided in a Certificate of Analysis, giving researchers precise information about the purity of the compound. This high-purity grade is essential for studies in molecular biology, cell culture, and other elemental control-sensitive research where the presence of unknown metal ions could catalyze unwanted reactions or inhibit biological processes, leading to unreliable or misinterpreted data. The use of such a high-purity standard ensures that the observed effects are attributable solely to the oxytetracycline molecule itself.

Physicochemical Properties of Oxytetracycline Dihydrate
PropertyValue
Molecular FormulaC₂₂H₂₄N₂O₉ · 2H₂O
Molecular Weight496.5 g/mol
CAS Number6153-64-6
AppearanceCrystalline Powder
Mechanism of ActionInhibits protein synthesis by binding to the 30S ribosomal subunit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O10 B15086517 Oxytetracycline dihydrate sigmaultra

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26N2O10

Molecular Weight

478.4 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate

InChI

InChI=1S/C22H24N2O9.H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H2/t12-,13-,14+,17+,21-,22+;/m1./s1

InChI Key

IJKBSHGSRCMPQD-IFLJXUKPSA-N

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O

Origin of Product

United States

Biosynthesis and Production Methodologies

Microbial Origin and Natural Production Pathways

The discovery and subsequent study of oxytetracycline (B609801) are intrinsically linked to the metabolic capabilities of soil-dwelling bacteria, specifically those belonging to the genus Streptomyces. These filamentous actinomycetes are renowned for their ability to produce a vast array of secondary metabolites, including many clinically important antibiotics. mdpi.com

Streptomyces rimosus is firmly established as the principal and original producer of oxytetracycline. nih.govnih.gov The antibiotic, initially named Terramycin, was first isolated from this species in 1950. researchgate.net Due to its significant therapeutic value, S. rimosus has been the subject of extensive research and industrial strain improvement programs for over seven decades. asm.org

Early genetic studies and the generation of mutant strains of S. rimosus were pivotal in mapping the loci responsible for oxytetracycline biosynthesis. nih.gov The wild-type strain, S. rimosus ATCC 10970, serves as a key reference in genomic and biosynthetic studies. asm.org Through decades of mutagenesis and selection, industrial high-titer strains, such as M4018 and R6-500, were developed, capable of producing the antibiotic at concentrations exceeding 35 g/L. asm.org The entire biosynthetic gene cluster for oxytetracycline, spanning approximately 35 kb, is located in a single region on the S. rimosus chromosome, a fact confirmed by its successful cloning and subsequent expression in other hosts. nih.govresearchgate.net

While Streptomyces rimosus is the archetypal producer, other species within the genus have been reported to synthesize oxytetracycline. However, many of these reports have been questioned, with subsequent analysis suggesting that the producing organisms were likely misidentified strains of S. rimosus. microbiologyresearch.org Nevertheless, a few distinct species have been confirmed to produce the compound, albeit often in very small quantities compared to industrial S. rimosus strains.

For instance, Streptomyces varsoviensis is a known producer of oxytetracycline. oup.com Additionally, strains identified as Streptomyces glaucescens and Streptomyces platensis are considered to be genuine, distinct producers of the antibiotic. microbiologyresearch.org The production of oxytetracycline by a taxonomically diverse set of species highlights the distribution of the necessary biosynthetic gene clusters within the Streptomyces genus.

Table 1: Confirmed Oxytetracycline-Producing Streptomyces Species Other Than S. rimosus
SpeciesNotes on ProductionReference
Streptomyces varsoviensisA known, distinct producer of oxytetracycline. oup.com
Streptomyces glaucescensProduces oxytetracycline in amounts described as "barely detectable." microbiologyresearch.org
Streptomyces platensisConsidered a distinct species capable of producing oxytetracycline. microbiologyresearch.org

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

The synthesis of oxytetracycline is a complex process orchestrated by a suite of dedicated enzymes encoded by the oxy gene cluster. It is a classic example of a type II polyketide, characterized by a polycyclic aromatic structure built from simple carboxylic acid precursors. researchgate.netcancer.govnih.govresearchgate.net

The carbon skeleton of oxytetracycline is assembled by a Type II Polyketide Synthase (PKS). researchgate.netnih.gov This multi-enzyme complex catalyzes iterative Claisen-like condensations to form a long poly-β-ketone chain. The "minimal PKS" required for this process consists of three core proteins:

Ketosynthase α (KSα) , encoded by oxyA.

Chain Length Factor (CLF) or Ketosynthase β (KSβ) , encoded by oxyB.

Acyl Carrier Protein (ACP) , encoded by oxyC. nih.govnih.gov

This PKS machinery utilizes a specific malonamyl-CoA starter unit and eight subsequent malonyl-CoA extender units. researchgate.netnih.gov The successive decarboxylative condensations result in the formation of an amidated nineteen-carbon polyketide backbone, which is the precursor to the final tetracyclic structure. researchgate.netnih.gov

Once the poly-β-ketone backbone is synthesized, it undergoes a series of modifications by other enzymes within the cluster to yield the final oxytetracycline molecule. These modifications include cyclization, oxidation, and other tailoring reactions. cancer.govnih.govnih.gov

Key enzymes involved in these post-PKS steps include:

Amidotransferase (OxyD) and Thiolase (OxyP): These enzymes are crucial for the priming step of biosynthesis. OxyD catalyzes the formation of the malonamate (B1258346) starter unit, which is essential for the characteristic C-2 carboxyamide group of tetracyclines. nih.govnih.govdntb.gov.ua

Cyclases: These enzymes guide the folding and intramolecular cyclization of the linear polyketide chain to form the foundational four-ring (tetracyclic) system.

Oxygenases: Multiple oxygenase enzymes are involved in the pathway. A notable example is the anhydrotetracycline (B590944) oxygenase encoded by otcC, which catalyzes the critical hydroxylation at the C-6 position of the tetracycline (B611298) nucleus. researchgate.net

Tailoring Enzymes: This category includes various enzymes like reductases and additional hydroxylases that perform the final chemical modifications, such as the hydroxylation at C-5, to produce the biologically active oxytetracycline. nih.gov

Table 2: Key Genes and Their Putative Functions in the Oxytetracycline Biosynthetic Pathway
GeneProtein ProductProposed FunctionReference
oxyAKetosynthase α (KSα)Core enzyme in the minimal PKS; catalyzes chain elongation. nih.govnih.gov
oxyBChain Length Factor (CLF/KSβ)Part of the minimal PKS; determines the polyketide chain length. nih.govnih.gov
oxyCAcyl Carrier Protein (ACP)Part of the minimal PKS; carries the growing polyketide chain. nih.govnih.gov
oxyDAmidotransferaseSynthesizes the malonamate starter unit for the PKS. nih.govnih.gov
oxyPAcyltransferase/ThiolaseInvolved in the priming steps of biosynthesis with OxyD. nih.govdntb.gov.ua
otcCAnhydrotetracycline OxygenaseCatalyzes the hydroxylation at the C-6 position. researchgate.net
otcRSARP RegulatorEssential activator (transcriptional regulator) of the biosynthetic gene cluster. researchgate.net

Methodological Advancements in Oxytetracycline Production for Research Scale

Improving the yield of oxytetracycline and producing novel analogs for research purposes has been a significant goal. Modern biological techniques have provided several powerful methodologies to achieve this.

Heterologous Expression: A major breakthrough was the successful expression of the entire oxytetracycline gene cluster in surrogate hosts. The cluster was shown to be functional in Streptomyces lividans and Streptomyces albus, leading to the production of oxytetracycline in these new hosts. nih.gov This approach not only confirms that the cluster is complete and self-sufficient but also provides a genetically tractable platform for studying and engineering the biosynthetic pathway. nih.gov

Genome Reduction: A rational strain improvement strategy involves targeted genome editing. In one study, a large 145 kb deletion was engineered in the chromosome of the wild-type S. rimosus ATCC 10970. asm.org This single deletion resulted in a remarkable seven-fold increase in oxytetracycline production, reaching titers comparable to those of traditionally mutagenized industrial strains. asm.org This approach demonstrates that removing competing metabolic pathways can significantly redirect cellular resources towards the synthesis of the desired product.

Co-cultivation: Microbial interactions can be leveraged to stimulate antibiotic production. Research has shown that co-culturing S. rimosus in a submerged fermentation with Streptomyces noursei can significantly enhance the biosynthesis of oxytetracycline compared to monocultures. mdpi.com This suggests that intercellular signaling or competition can trigger a stimulatory effect on the secondary metabolic pathways of S. rimosus.

Table 3: Summary of Methodological Advancements in Research-Scale Oxytetracycline Production
MethodologyDescriptionKey FindingReference
Heterologous ExpressionTransfer and expression of the entire oxy gene cluster into a different host organism.Successful production of oxytetracycline in S. lividans and S. albus, creating a platform for pathway engineering. nih.govnih.gov
Genome ReductionTargeted deletion of large, non-essential genomic regions.A 145 kb deletion in S. rimosus led to a 7-fold increase in oxytetracycline yield. asm.org
Co-cultivationGrowing S. rimosus together with another microbial species.Co-culture with S. noursei stimulated and enhanced oxytetracycline production. mdpi.com

Studies on Immobilized Microbial Systems for Enhanced Biosynthesis

The immobilization of microbial cells has been investigated as a strategy to enhance the production of oxytetracycline. This technique involves entrapping the producing microorganism, Streptomyces rimosus, within a matrix, which can lead to improved antibiotic yields and productivity compared to conventional submerged fermentation with freely suspended cells.

The specific productivity of the cells also saw an enhancement with immobilization. The specific oxytetracycline productivity for free dry cells was in the range of 33.3 to 34.2 mg per gram, whereas for immobilized dry cells, it increased to a range of 40.2 to 40.7 mg per gram. nih.govresearchgate.net

Further studies have explored the optimal conditions for immobilization to maximize oxytetracycline synthesis. Key parameters that influence production include the concentration of the alginate, the size of the beads used for entrapment, and the density of the microbial inoculum. nih.govresearchgate.net One study identified the optimal conditions as an alginate concentration of 2% and a bead diameter of 2.13 mm. nih.govresearchgate.net It was also noted that while a higher inoculum density could increase production, an increase in the diameter of the beads had a negative effect. nih.govresearchgate.net Another study utilizing a different strain, Streptomyces rimosus MTCC 10792, also reported improved production with immobilized cells, achieving a maximum oxytetracycline concentration of 218.9 µg/mL in an air-lift bioreactor. researchgate.net

The stability of the calcium alginate beads is crucial for the process. The presence of substances like ethylenediaminetetraacetic acid (EDTA) or certain monovalent ions can negatively impact the structural integrity of the beads by reacting with or replacing the calcium ions, thereby reducing their strength. nih.govresearchgate.net

The table below summarizes the comparative production of oxytetracycline between free and immobilized Streptomyces rimosus cells as reported in a key study.

Table 1: Comparison of Oxytetracycline Production

Cell State Oxytetracycline Production (µg/mL) Specific Productivity (mg/g dry cells)
Free Cells 121 - 124 33.3 - 34.2
Immobilized Cells 153 - 252 40.2 - 40.7

Data sourced from studies on Streptomyces rimosus TM-55 immobilized in calcium alginate. nih.govresearchgate.net

Mechanism of Action and Molecular Interactions

Fundamental Principles of Antibacterial Activity at the Molecular Level

The primary antibacterial action of oxytetracycline (B609801) dihydrate is the inhibition of protein synthesis. wikipedia.org This is achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Target Identification and Binding Dynamics

Oxytetracycline dihydrate specifically targets the 30S ribosomal subunit in bacteria. pharmacompass.compatsnap.comyoutube.com This specificity is crucial as it allows the antibiotic to selectively affect bacterial cells without harming human cells, whose ribosomes are structurally different. patsnap.com The binding of oxytetracycline to the 30S subunit is a complex process. Studies have revealed the existence of two types of binding sites on E. coli ribosomes: a single strong binding site and approximately 500 weaker ones. nih.gov The association constant for the strong binding site is about 1000 times greater than that for the weaker sites. nih.gov

Furthermore, oxytetracycline binds to the ribosome as a magnesium chelate. nih.gov The presence of magnesium ions facilitates the formation of this complex, which is the active form that interacts with the ribosome. nih.govnih.gov The hydroxyl groups at positions C10 and C12 of the oxytetracycline molecule are important for this interaction with the 30S ribosomal subunit. mdpi.comnih.gov

Binding Characteristics of Oxytetracycline to Bacterial Ribosomes
Binding Site TypeNumber of Sites on E. coli RibosomeRelative Association ConstantBinding Form
Strong1~1000x greater than weak sitesMagnesium Chelate
Weak~500-Magnesium Chelate

Inhibition of Protein Synthesis through Aminoacyl-tRNA Interference

The binding of oxytetracycline to the 30S ribosomal subunit effectively obstructs the A site (aminoacyl site) of the ribosome. pharmacompass.com This blockage prevents the attachment of aminoacyl-transfer RNA (aminoacyl-tRNA) to the mRNA-ribosome complex. patsnap.comnih.govquora.com Aminoacyl-tRNA molecules are responsible for carrying specific amino acids to the ribosome to be added to the growing polypeptide chain. patsnap.com

By interfering with the binding of aminoacyl-tRNA, oxytetracycline halts the elongation of the nascent peptide chain. patsnap.com This disruption of protein synthesis inhibits bacterial growth and replication, ultimately leading to the cessation of the infection. wikipedia.orgpatsnap.com The strong binding of oxytetracycline to the ribosome is what prevents the template-dependent association of aminoacyl-tRNA. nih.gov This inhibitory effect on protein synthesis is the core of oxytetracycline's antibacterial activity. irapa.org

Reversibility of Ribosomal Binding and Its Kinetic Implications

The interaction between oxytetracycline and the bacterial ribosome is reversible in nature. pharmacompass.comnih.gov This reversibility is a key characteristic of tetracycline-class antibiotics and is believed to be the reason for their generally bacteriostatic, rather than bactericidal, effect. nih.gov A bacteriostatic agent inhibits the growth and reproduction of bacteria without killing them directly, relying on the host's immune system to clear the infection. wikipedia.org

The kinetic implication of this reversible binding is that the inhibitory effect on protein synthesis is dependent on the concentration of the antibiotic within the bacterial cell. When the concentration of oxytetracycline decreases, it can dissociate from the ribosome, allowing protein synthesis to resume.

Cellular Permeation and Transport Mechanisms in Bacterial Systems

For oxytetracycline dihydrate to reach its ribosomal target, it must first cross the bacterial cell envelope. This process involves a combination of passive diffusion and facilitated transport through membrane channels.

Role of Lipophilicity and Passive Diffusion across Bacterial Membranes

Oxytetracycline is a lipophilic molecule, a property that allows it to readily pass through the lipid bilayer of the bacterial cell membrane. mdpi.comdrugbank.com In its uncharged form, which is more prevalent at a pH below its pKa of 7.7, oxytetracycline can diffuse through the outer membrane's lipid barrier. nih.gov This passive diffusion is a crucial step in the uptake of the antibiotic by both Gram-positive and Gram-negative bacteria. nih.gov

Function of Porin Channels in Facilitating Bacterial Uptake

In Gram-negative bacteria, the outer membrane presents an additional barrier. Oxytetracycline can traverse this outer membrane by passing through porin channels, such as OmpF and OmpC. nih.govmdpi.com These channels are non-specific aqueous pores that allow the passage of small, hydrophilic molecules. acs.org It is believed that oxytetracycline passes through these porins as a positively charged magnesium-tetracycline coordination complex. nih.gov This uptake is an energy-dependent process driven by the pH gradient across the cytoplasmic membrane. nih.gov The ability of oxytetracycline to utilize these porin channels significantly contributes to its broad-spectrum activity against a wide range of bacteria.

Cellular Uptake Mechanisms of Oxytetracycline in Bacteria
MechanismBacterial TypeDescription
Passive DiffusionGram-positive and Gram-negativeThe lipophilic nature of the uncharged molecule allows it to cross the lipid bilayer of the cell membrane.
Porin ChannelsGram-negativeThe antibiotic passes through OmpF and OmpC porin channels, likely as a magnesium chelate complex.

Complex Molecular Interactions in Diverse Biological Systems

The therapeutic efficacy and biological activity of oxytetracycline dihydrate are underpinned by a series of intricate molecular interactions. These interactions are not limited to its primary antibacterial mechanism but extend to a range of effects on different biological entities and processes.

Modulation of Protein Synthesis in Protozoan Parasites in Research Models (e.g., Theileria annulata)

While primarily known for its antibacterial properties, oxytetracycline has also demonstrated activity against certain protozoan parasites. In research models involving Theileria annulata, the causative agent of tropical theileriosis in cattle, oxytetracycline has been shown to be effective. nih.gov Studies have investigated the impact of T. annulata infection on the pharmacokinetic profile of long-acting oxytetracycline formulations in calves.

Experimental infection with T. annulata was found to significantly alter the absorption and elimination of oxytetracycline. Key pharmacokinetic parameters such as the absorption and elimination half-lives, mean absorbance time, and mean residence time were observed to decrease in infected animals. nih.gov This suggests that the parasitic infection can influence the way the drug is processed and distributed within the host's body. The research highlights the complex interplay between the drug, the host, and the parasite.

Pharmacokinetic ParameterEffect of Theileria annulata Infection
Absorption Half-Life (t1/2 Ka)Decreased
Elimination Half-Life (t1/2 Ke)Decreased
Mean Absorbance Time (MAT)Decreased
Time to Peak Concentration (Tmax)Decreased
Mean Residence Time (MRT)Decreased
Area Under the Curve (AUC)Decreased
Bioavailability (F)Decreased
Peak Serum Concentration (Cmax)Unchanged

Data sourced from studies on the influence of experimentally induced theileriosis on the pharmacokinetics of a long-acting formulation of oxytetracycline in calves. nih.gov

Interactions with Divalent Cations (e.g., Ca2+) and Their Influence on Compound Stability and Activity

The chemical structure of oxytetracycline allows it to form chelate complexes with divalent metal cations, such as calcium (Ca2+). This interaction can significantly impact the stability and biological activity of the compound. The formation of these complexes can affect the solubility and absorption of oxytetracycline, potentially reducing its bioavailability.

The chelation process involves the binding of the metal ion to specific sites on the oxytetracycline molecule. This interaction is a critical consideration in understanding the compound's behavior in different physiological environments. The presence of high concentrations of divalent cations, for instance, in the gastrointestinal tract, can lead to the formation of insoluble complexes, thereby hindering the drug's absorption.

Studies on Enzymatic Activity and Protein Expression in Animal Tissue Models

Research in animal tissue models has explored the broader biochemical effects of oxytetracycline beyond its direct antimicrobial action. These studies have investigated its influence on enzymatic activity and protein expression. For example, experimental infections with Theileria annulata in calves, which were subsequently treated with oxytetracycline, showed alterations in the concentrations of serum copper (Cu), iron (Fe), and zinc (Zn). nih.gov These elements are essential cofactors for numerous enzymes, and their altered levels suggest an indirect effect of the disease and potentially the treatment on various metabolic pathways.

Further research is needed to fully elucidate the specific enzymatic systems and protein expression profiles that are directly or indirectly modulated by oxytetracycline in different animal tissues. Understanding these interactions is crucial for a comprehensive view of the compound's biological effects.

Antimicrobial Spectrum and Resistance Mechanisms

Broad-Spectrum Efficacy and Target Pathogen Investigations in Research Models

Oxytetracycline (B609801) dihydrate's utility in research is founded on its broad-spectrum efficacy, which encompasses a diverse array of pathogenic bacteria. taylorandfrancis.com Its activity has been documented against numerous Gram-positive and Gram-negative organisms, in addition to atypical microorganisms that lack a traditional cell wall. taylorandfrancis.com

Susceptibility Studies of Gram-Positive Bacterial Strains

Oxytetracycline has demonstrated activity against various Gram-positive bacteria. However, susceptibility can vary significantly, and resistance is a noted concern in clinical isolates. For instance, studies on Staphylococcus aureus have shown varied resistance patterns. One study of S. aureus from animal origins reported a 42.59% resistance rate to oxytetracycline. bjvm.org Another investigation focusing on S. aureus and Staphylococcus pseudintermedius from diverse animal species found resistance to tetracycline (B611298) (a closely related compound for which oxytetracycline susceptibility is often inferred) in 14% of S. aureus isolates. nih.gov Research has also explored the synergistic effects of combining oxytetracycline with other compounds, such as baicalin, which was found to enhance antimicrobial activity against both methicillin- and tetracycline-resistant S. aureus (TRSA) strains. oup.com

Gram-Positive OrganismSusceptibility ProfileKey Research FindingsSource
Staphylococcus aureusVariable; significant resistance reportedResistance rates as high as 42.59% observed in isolates from animal sources. bjvm.org
Staphylococcus aureus (including TRSA)Enhanced by combination therapyBaicalin showed synergistic activity with oxytetracycline, reducing the Minimum Inhibitory Concentration (MIC). oup.com
Staphylococcus pseudintermediusVariable resistance34% of isolates showed resistance to the tetracycline class in one study. nih.gov

Susceptibility Studies of Gram-Negative Bacterial Strains

The efficacy of oxytetracycline extends to a wide range of Gram-negative bacteria, including species of Escherichia coli, Pasteurella pestis, and Haemophilus influenzae. taylorandfrancis.com However, as with Gram-positive organisms, acquired resistance is prevalent. A study on E. coli isolated from chickens with colibacillosis revealed a 70% resistance rate to oxytetracycline, indicating a significant challenge in some contexts. eanso.org Another investigation into acute E. coli mastitis in cattle found a resistance rate of 20.5%. nih.gov The Minimum Inhibitory Concentration (MIC) values for E. coli can vary widely, with one study noting a range from 1.56 to 50 µg/ml. mjima.org Standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) help interpret these values, typically defining susceptibility for Gram-negative bacteria as an MIC of ≤ 16 µg/mL. researchgate.net

Gram-Negative OrganismMIC Range (µg/ml)General Susceptibility Breakpoint (CLSI)Source
Escherichia coli1.56 - 50Susceptible: ≤ 16 µg/mL mjima.orgresearchgate.net
Aeromonas spp.0.39 - 50Susceptible: ≤ 16 µg/mL mjima.orgresearchgate.net
Actinobacillus pleuropneumoniaeVariableNot specified nih.gov
Pasteurella multocidaVariableNot specified nih.gov

Efficacy against Atypical Microorganisms in Research (e.g., Mycoplasma species)

Oxytetracycline is notably effective against atypical microorganisms such as Mycoplasma, which lack a cell wall and are intrinsically resistant to many classes of antibiotics. nih.gov Research has demonstrated its efficacy in treating infections caused by various Mycoplasma species. In one study, oxytetracycline was effective in treating caprine respiratory mycoplasmosis, with complete recovery in 70% of the goats. researchgate.net Another study on cats infected with Mycoplasma spp. showed a recovery rate of 67.6% following oxytetracycline treatment. msptm.org While generally considered mycoplasmastatic (inhibiting growth rather than killing the organism), its activity makes it a valuable agent for managing these infections. nih.gov

Mechanisms of Acquired and Intrinsic Resistance

Bacterial resistance to oxytetracycline is a significant challenge and occurs primarily through two major mechanisms: the active pumping of the drug out of the bacterial cell and the protection of the ribosomal target site. asm.org

Active Efflux Pump Systems and Their Molecular Characterization

The most common form of tetracycline resistance, particularly in Gram-negative bacteria, is mediated by active efflux pumps. nih.govbrieflands.com These are membrane-associated proteins that recognize and expel tetracycline antibiotics from the cell, preventing the drug from reaching its ribosomal target at a sufficient concentration. oup.com These pumps are often encoded on mobile genetic elements like plasmids and transposons, facilitating their spread. nih.gov

The efflux pumps belong to several protein superfamilies, with the Major Facilitator Superfamily (MFS) being the most prominent for tetracycline resistance. asm.orgnih.govbrieflands.com Genes encoding these pumps are designated tet. Some of the well-characterized efflux pump genes include:

tet(A) and tet(B) : These are the most prevalent efflux pump genes found in clinical isolates of Acinetobacter baumannii and other Gram-negative bacteria. nih.gov The tet(A) gene confers resistance to tetracycline, while tet(B) confers resistance to tetracycline and minocycline. nih.gov

SA09310 : A novel MFS efflux pump identified in Staphylococcus aureus, demonstrating that such systems are also a critical resistance mechanism in Gram-positive bacteria. asm.org

These pumps typically function as drug/proton antiporters, using the proton motive force of the cell to energize the extrusion of the antibiotic. nih.govoup.com

Ribosome Protection Proteins as Resistance Determinants

A second major mechanism of resistance involves the production of ribosomal protection proteins (RPPs). nih.govsemanticscholar.org These soluble, cytoplasmic proteins bind to the ribosome and cause the release of tetracycline from its binding site. nih.gov This action restores the ribosome's ability to engage in protein synthesis, even in the presence of the antibiotic. nih.gov

RPPs, such as Tet(M) and Tet(O), are structurally similar to the translational elongation factor EF-G and function in a GTP-dependent manner. mdpi.comencyclopedia.pub They bind to the ribosome near the A-site, where tetracycline normally binds, and induce a conformational change that dislodges the antibiotic molecule. nih.govmdpi.com

Key characteristics of this mechanism include:

Prevalence : While efflux is more common in Gram-negative bacteria, ribosomal protection is a dominant mechanism in many Gram-positive species, though RPPs are found in a wide variety of both. semanticscholar.org Tet(M) is the most frequently encountered RPP in clinical isolates of streptococci, staphylococci, and enterococci. encyclopedia.pub

Genetic Basis : The genes encoding RPPs, including tet(M), tet(O), tet(Q), tet(S), and tet(W), are widespread and often located on conjugative transposons, which allows for their transfer between different bacterial species and genera. nih.govsemanticscholar.org

Origin : It is believed that some RPP genes, such as otr(A), originated in the oxytetracycline-producing organism Streptomyces rimosus as a self-protection mechanism. nih.gov

The dissemination of both efflux pump and ribosomal protection genes contributes significantly to the global challenge of tetracycline resistance.

Enzymatic Inactivation of Oxytetracycline

Enzymatic inactivation represents a significant mechanism of resistance to oxytetracycline, permanently eliminating the antibiotic by altering its chemical structure. nih.gov This process is primarily carried out by a class of enzymes known as tetracycline destructases, which are flavin monooxygenases (FMOs). nih.govnih.gov These enzymes catalyze the oxidation of tetracyclines, leading to the covalent destruction of the antibiotic scaffold. nih.gov

One of the most well-characterized tetracycline-inactivating enzymes is TetX. nih.gov This enzyme, a class A FMO, requires oxygen and NADPH to function. nih.govmcmaster.ca TetX inactivates oxytetracycline through monohydroxylation, which involves the incorporation of a single oxygen atom into the oxytetracycline molecule. nih.govmcmaster.ca This modification, specifically at the C11a position, destabilizes the entire tetracycline structure, leading to a mixture of non-enzymatic degradation products that lack antibiotic activity. nih.gov The hydroxylation at C11a is thought to interfere with the chelation of Mg2+ ions and binding to the ribosome, both of which are essential for oxytetracycline's antibacterial function. nih.gov

Research has shown that the enzymatic inactivation of oxytetracycline by TetX results in a product with a different molecular weight, confirming the chemical modification. mcmaster.ca Studies using liquid chromatography-mass spectrometry (LC-MS) have demonstrated that the inactivation process catalyzed by the TetX2 enzyme on oxytetracycline (molecular weight of 461 Da) results in a compound with a molecular weight of 477 Da, corresponding to the addition of one oxygen atom. mcmaster.ca

Other enzymes, such as oxidases, oxidoreductases, dehydrogenases, and transferases, have also been implicated in the biotransformation and degradation of oxytetracycline in various bacteria, including Arthrobacter nicotianae OTC-16. asm.org These enzymes can be involved in processes like decarbonylation, reduction of double bonds, and dehydration, further contributing to the breakdown of the antibiotic. asm.org

Genetic and Molecular Basis of Resistance

Comprehensive Studies on the Oxytetracycline-Resistance Gene (otrA)

The oxytetracycline-resistance gene, otrA, originally identified in the oxytetracycline-producing organism Streptomyces rimosus, provides a clear example of a genetic basis for resistance through ribosomal protection. nih.govnih.gov Unlike enzymatic inactivation, the OtrA protein does not modify the antibiotic itself but instead interacts with the ribosome to prevent oxytetracycline from inhibiting protein synthesis. nih.gov

The DNA sequence of a 2657 base pair fragment containing the otrA gene has been determined. nih.gov Analysis of the predicted amino acid sequence of the OtrA protein reveals significant homology with other tetracycline resistance proteins that confer resistance via non-covalent ribosomal modification. nih.gov A particularly notable feature is the high degree of similarity in the N-terminal domain to the GTP-binding sites of elongation factors like EF-G and EF-Tu. nih.gov This suggests that the binding and hydrolysis of GTP are crucial for the function of the OtrA protein. nih.gov

The expression of the otrA gene is subject to regulation. An Escherichia coli-type promoter, designated otrAp1, has been identified upstream of the otrA coding region. nih.gov Furthermore, there is evidence of transcriptional readthrough from an upstream gene, otcZ, in S. rimosus cultures. nih.gov Studies have also indicated that the OtrA protein may negatively regulate the expression of a divergent transcript, a mechanism that could prevent the overproduction of the resistance protein and potentially play a role in regulating antibiotic production to avoid cellular "suicide". nih.gov

The otrA gene is considered to be part of a deeply branching class of genes encoding ribosomal protection proteins, originating from antibiotic-producing organisms. researchgate.net

Analysis of Plasmid-Mediated Resistance Transfer

The dissemination of oxytetracycline resistance among bacteria is frequently facilitated by the horizontal transfer of resistance genes, often carried on mobile genetic elements such as plasmids. oup.comwikipedia.orgnih.gov This process, known as conjugation, allows for the rapid spread of resistance between different bacterial species and genera. wikipedia.org

Studies on the fish pathogen Aeromonas salmonicida have demonstrated the role of high-molecular-weight R-plasmids in mediating oxytetracycline resistance. nih.gov In one study, 66% of oxytetracycline-resistant isolates were able to transfer their resistance phenotype to Escherichia coli through broth conjugation. nih.gov The resistance determinant on these plasmids was identified as a class A tetracycline resistance determinant, located on a 5.4-kb EcoRI fragment. nih.gov

Environmental factors can influence the efficiency of plasmid-mediated resistance transfer. Research has shown that the presence of oxytetracycline and heavy metals can promote the conjugative transfer of antibiotic resistance genes (ARGs) in the intestinal microbiome. oup.combohrium.com These stressors can upregulate the expression of genes involved in the transfer process, such as traJ and traG, while downregulating repressor genes like korA. oup.combohrium.com

The mobility of oxytetracycline resistance genes has also been confirmed in plant pathogens. For instance, oxytetracycline and streptomycin (B1217042) resistance genes in Xanthomonas arboricola pv. pruni, the causative agent of bacterial spot in peach, were successfully transferred to sensitive Xanthomonas perforans strains via conjugation. frontiersin.org

Donor StrainRecipient StrainSelective AgentConjugation Frequency (per recipient cell)Reference
Xanthomonas arboricola pv. pruniXanthomonas perforans GEV1001Oxytetracycline & Rifampicin3.53 × 10⁻⁷ to 6.81 × 10⁻⁶ frontiersin.org
Aeromonas salmonicida (19 isolates)Escherichia coli XL-1 Blue MR & HB101OxytetracyclineNot specified nih.gov

Detection and Quantitative Analysis of Antibiotic Resistance Genes (ARGs) in Environmental Samples

The widespread use of oxytetracycline in agriculture and aquaculture has led to its accumulation in various environmental compartments, creating a selective pressure for the emergence and spread of antibiotic resistance genes (ARGs). asm.orgiwra.org Molecular techniques, particularly polymerase chain reaction (PCR) and quantitative real-time PCR (qPCR), are crucial for detecting and quantifying these genes in environmental samples such as soil, manure, water, and sediment. researchgate.netnih.gov

In aquaculture environments, the application of oxytetracycline has been shown to increase the prevalence and diversity of tetracycline resistance genes. researchgate.net Studies have detected various tet genes, including tet(A), tet(B), tet(M), tet(O), tet(S), and tet(W), in water and sediment from fish farms. researchgate.netnih.govfrontiersin.org The abundance of genes like tet(B) and tet(M) was observed to increase immediately following oxytetracycline administration. frontiersin.org

Quantitative metagenomics is an emerging tool for the comprehensive and quantitative monitoring of ARGs in environmental samples. acs.org This approach allows for the high-throughput, non-targeted detection and quantification of a wide range of resistance genes, providing valuable data on their prevalence and potential for dissemination. acs.org

Environmental SampleDetected Oxytetracycline Resistance GenesDetection MethodReference
European habitats (soil, manure, sludge, seawater)otr(A), otr(B)PCR researchgate.net
Pig farm waste (solid waste and wastewater)tet(O), tet(X) (most prevalent)qPCR nih.gov
Aquaculture facilities (water and sediment)tet(A), tet(B), tet(D), tet(E), tet(G), tet(M), tet(O), tet(Q), tet(S), tet(W)PCR researchgate.net
Fish farm bacteriatet(A), tet(M), tet(S)PCR nih.gov
Red seabream rearing watertet(B), tet(M), tet(W) (dominant)qPCR frontiersin.org

Environmental Fate and Degradation Studies

Occurrence and Distribution of Oxytetracycline (B609801) Dihydrate in Environmental Compartments

The primary route of entry for oxytetracycline into the environment is through the application of manure from treated livestock to agricultural lands. Consequently, its presence has been extensively documented in various environmental matrices, including soil and aquatic systems.

In terrestrial environments, oxytetracycline has been detected in agricultural fields where manure is used as fertilizer. Concentrations can vary depending on the agricultural practices and the physicochemical properties of the soil. For instance, in studies conducted in Turkey, oxytetracycline concentrations in soil samples from agricultural lands irregularly fertilized with cattle and poultry manure ranged from 0.019 mg kg-1 to 0.144 mg kg-1. nih.gov The strong sorption characteristics of tetracyclines mean they can persist in the soil for extended periods. nih.gov

From the soil, oxytetracycline can be transported to aquatic environments. Overland flow from manure-treated farmlands is a significant pathway for its entry into surface waters. It can be transported either dissolved in the water or bound to suspended sediments. Once in aquatic systems, it can be found in the water column, sediment, and even in aquatic organisms. The frequent detection of oxytetracycline in surface water and drinking water sources has been reported in numerous regions globally. researchgate.net

Abiotic Degradation Pathways and Kinetics

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the natural attenuation of oxytetracycline in the environment.

Hydrolysis is a key abiotic degradation pathway for oxytetracycline, with its rate being significantly influenced by pH and temperature. The stability of oxytetracycline is pH-dependent; it is generally more stable under acidic conditions and degrades more rapidly in neutral to alkaline environments. Research has shown that hydrolysis is much faster in neutral solutions compared to both acidic and alkaline solutions.

Temperature also plays a crucial role in the hydrolysis of oxytetracycline. An increase in temperature generally leads to an accelerated rate of hydrolysis. For example, the half-life of oxytetracycline has been observed to decrease significantly with increasing temperature.

Effect of Temperature on Oxytetracycline Half-life

Temperature (°C)Half-life (days)
4 ± 0.8120
60 ± 10.15

Photolysis, or degradation by light, is another major abiotic pathway for the removal of oxytetracycline from the environment, particularly in shallow, transparent water bodies. The rate of photolytic degradation is influenced by the intensity and wavelength of light, as well as the presence of other substances in the water.

The presence of certain metal ions can also affect the rate of photolysis. For instance, the presence of Ca2+ has been shown to accelerate the photolytic degradation of oxytetracycline. This suggests that the chelation of oxytetracycline with Ca2+ makes it more susceptible to degradation by sunlight.

Several degradation products and intermediates are formed during the abiotic degradation of oxytetracycline. Through techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers have been able to identify and characterize these compounds.

Commonly identified abiotic degradation products include:

4-epi-oxytetracycline (EOTC): An epimer of oxytetracycline.

α-apo-oxytetracycline (alpha-apo-OTC): A dehydration product.

β-apo-oxytetracycline (beta-apo-OTC): Another dehydration product. sciopen.com

2-acetyl-2-decarboxamido-oxytetracycline: A transformation product. sciopen.com

The formation of these products is dependent on the specific environmental conditions, such as pH. For example, the formation of α-apo-oxytetracycline is particularly favored under both acidic and basic conditions. iarrp.cn

Biotic Degradation Processes and Microbial Interactions

In addition to abiotic processes, biotic degradation by microorganisms is a critical pathway for the removal of oxytetracycline from the environment.

Certain bacterial strains have demonstrated the ability to degrade oxytetracycline. Among these, species of the genus Pseudomonas have been identified as having the potential to break down this antibiotic.

Research has shown that Pseudomonas strain T4 can effectively degrade oxytetracycline in soil. The degradation efficiency is influenced by factors such as the initial concentration of the antibiotic and the incubation temperature. The most effective degradation by this strain was observed at an initial oxytetracycline concentration of 2.5 mg kg–1 and a temperature of 30°C in unsterilized soil. Under these conditions, a degradation rate of 69.53% was achieved within 63 days. The presence of certain metal ions, such as Fe3+, has also been found to enhance the biodegradation of oxytetracycline by Pseudomonas in water.

The proposed degradation pathways of oxytetracycline by Pseudomonas strain T4 involve several key reactions, including dehydration, demethylation, deamination, hydroxylation, oxidation, and ring opening.

Putative Degradation Pathways of Oxytetracycline by Pseudomonas strain T4

Reaction Type
Dehydration
Demethylation
Deamination
Hydroxylation
Oxidation
Ring Opening

Investigation of Key Microbial Communities Involved in Degradation (Bacteroidetes, Proteobacteria, Acidobacteria)

The biodegradation of Oxytetracycline (OTC) in soil and waste treatment systems is driven by specific microbial phyla. Research has identified Bacteroidetes, Proteobacteria, and Acidobacteria as key players in the degradation process. sciopen.com In studies inoculating soil with a Pseudomonas strain (which belongs to the phylum Proteobacteria), these three phyla were instrumental in the breakdown of OTC. sciopen.com

In microbial fuel cells designed for antibiotic degradation, Proteobacteria was the most abundant phylum, followed by Firmicutes and Bacteroidetes. nih.gov Similarly, in anaerobic digestion systems treating OTC wastewater, Bacteroidetes were commonly detected and are known hosts for tetracycline (B611298) resistance genes, suggesting they play a role in the transformation or partial degradation of the antibiotic. mdpi.com The enrichment of these microbial communities indicates their crucial role in the natural attenuation and engineered bioremediation of Oxytetracycline.

Table 1: Key Microbial Phyla in Oxytetracycline Degradation

Phylum Environment Role in Degradation Reference
Proteobacteria Soil, Microbial Fuel Cells, Anaerobic Digestion Primary degrader, most abundant phylum in some treatment systems. sciopen.comnih.govmdpi.com
Bacteroidetes Soil, Microbial Fuel Cells, Anaerobic Digestion Key role in biodegradation, potential host of resistance genes, involved in partial degradation. sciopen.comnih.govmdpi.com
Acidobacteria Soil Plays a key role in the biodegradation of OTC in soil environments. sciopen.com

Enzymatic Biotransformation Pathways

The microbial breakdown of Oxytetracycline proceeds through several enzymatic biotransformation pathways. These pathways modify the chemical structure of the antibiotic, leading to its degradation. Studies utilizing a Pseudomonas strain for OTC degradation in soil identified a series of putative pathways. sciopen.com These include:

Dehydration: The removal of a water molecule.

Demethylation: The removal of a methyl group.

Deamination: The removal of an amine group.

Hydroxylation: The addition of a hydroxyl group.

Oxidation: The loss of electrons.

Ring Opening: The cleavage of the cyclic structure of the molecule. sciopen.com

Further research on advanced oxidation processes has corroborated these pathways, identifying intermediates formed through deamidation, secondary alcohol oxidation, and carbonylation in addition to the pathways listed above. nih.gov These complex enzymatic reactions collectively contribute to the transformation and detoxification of Oxytetracycline in the environment. sciopen.comnih.gov

Role of Intestinal Microbiota in Antibiotic Degradation in Solid Waste Treatment

The intestinal microbiota of animals plays a significant role in the initial stages of Oxytetracycline degradation, particularly in agricultural solid waste such as manure. A substantial portion of antibiotics administered to livestock is excreted in its original form, entering waste streams. mdpi.com The microbial communities within this waste then begin the degradation process. Anaerobic digestion is a common method for treating animal manure, and biodegradation by the inherent microbial community is a primary mechanism for antibiotic removal. mdpi.com

Studies on the larvae of the black soldier fly (Hermetia illucens), which are used in the biotransformation of organic waste, show that their gut microbiota can significantly accelerate OTC degradation. The degradation half-life of OTC was reduced from 21.71 days to just 4.18 days when larval biotransformation was involved. nih.gov The dominant bacteria in the larval guts, including Enterococcus, Psychrobacter, and Providencia, mediate this rapid breakdown. nih.gov Even after excretion, the altered gut microbiome in animal feces continues to influence the fate of the antibiotic and the prevalence of antibiotic resistance genes in the resulting solid waste. mdpi.com

Interactions between Oxytetracycline and Soil Biota

The presence of Oxytetracycline in soil initiates complex interactions with soil organisms, such as earthworms and arbuscular mycorrhizal fungi (AMF), which can significantly influence the antibiotic's degradation.

Research demonstrates that both earthworms (Eisenia fetida) and AMF (Rhizophagus intraradices) can, individually and interactively, enhance the decomposition of OTC in soil. bohrium.com Their activity increases soil microbial biomass, which in turn promotes the breakdown of the antibiotic. bohrium.com Earthworms have been shown to stimulate the growth of OTC-degrading bacteria like Pseudomonas and the class Anaerolineae. nih.gov Simultaneously, AMF hyphae can increase the abundance of other bacterial groups, such as the family Pirellulaceae and the genus Glycomyces, which are also linked to accelerated OTC degradation. nih.gov

However, OTC is not without its effects on these organisms. At certain concentrations, it can induce oxidative stress and DNA damage in earthworms. nih.gov Long-term exposure to high concentrations of Oxytetracycline has been shown to have pronounced adverse effects on earthworm health, indicating that while they contribute to its degradation, they are also susceptible to its toxicity. nih.gov

Table 2: Influence of Soil Biota on Oxytetracycline Degradation

Organism Mechanism of Action Effect on OTC Degradation Reference
Earthworms (Eisenia fetida) Increase microbial biomass; stimulate growth of degrading bacteria (e.g., Pseudomonas). Enhanced decomposition. bohrium.comnih.gov
Arbuscular Mycorrhizal Fungi (AMF) Increase microbial biomass; stimulate growth of degrading bacteria (e.g., Glycomyces). Enhanced decomposition. bohrium.comnih.gov
Combined Earthworms and AMF Synergistically enhance microbial biomass and stimulate specific bacterial communities. Significantly enhanced decomposition. bohrium.comnih.gov

Ecological Impact Assessment in Research Models

Studies on the Disappearance Dynamics of Oxytetracycline Resistance Genes in Aquatic Environments

A significant ecological concern regarding antibiotic use is the proliferation of antibiotic resistance genes (ARGs). Studies have investigated the persistence and disappearance of tetracycline resistance genes, such as tet(O), tet(W), tet(M), and tet(Q), in aquatic environments after being introduced from sources like cattle feedlot wastewater. nih.govoup.com

Research using simulated aquatic environments has shown that environmental factors significantly influence the decay rate of these genes. The presence of simulated sunlight was found to be the most critical factor in accelerating the disappearance of resistance genes, regardless of the Oxytetracycline concentration. nih.govoup.com In illuminated conditions, the first-order loss coefficients for the sum of resistance genes were significantly higher than in dark conditions. nih.gov This suggests that exposure to light is a key environmental service that helps mitigate the spread of antibiotic resistance from agricultural sources into water systems. nih.govoup.com Aquaculture facilities are also recognized as potential reservoirs and sources of tetracycline resistance genes in aquatic environments, irrespective of their antibiotic use history. nih.gov

Table 3: First-Order Loss Coefficients (kd) for Tetracycline Resistance Genes in Simulated Aquatic Environments

Treatment Condition OTC Concentration Loss Coefficient (kd) (day-1) Reference
Simulated Sunlight 0 µg L-1 0.84 nih.govoup.com
Simulated Sunlight 25 µg L-1 0.75 nih.govoup.com
Simulated Sunlight 250 µg L-1 0.81 nih.govoup.com
Dark N/A 0.49 nih.govoup.com

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), stands as a cornerstone for the analysis of oxytetracycline (B609801). These methods provide the separation and detection capabilities necessary for reliable and accurate measurements.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of oxytetracycline in a variety of samples, including pharmaceutical preparations, biological tissues, and food products like milk and meat. researchgate.netnih.govjfda-online.comcabidigitallibrary.org The versatility of HPLC allows for its adaptation to different matrices through the optimization of extraction procedures and chromatographic conditions.

A common approach involves reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. nih.gov For instance, a simple, sensitive, and rapid RP-HPLC method with ultraviolet (UV) detection has been developed for analyzing oxytetracycline in commercial pharmaceuticals. nih.gov This method employed a Silasorb C8 analytical column with an isocratic elution of methanol (B129727) and 0.01 M oxalic acid (pH 3.0) at a flow rate of 0.95 ml/min, allowing for a total analysis time of approximately 7 minutes. nih.gov Detection is frequently performed at wavelengths where oxytetracycline exhibits significant absorbance, such as 250 nm, 254 nm, or 355 nm. nih.govjfda-online.comnih.gov

Sample preparation is a critical step for multi-matrix analysis. Extraction solvents such as acetonitrile (B52724), methanol, and various buffer solutions like McIlvaine-EDTA buffer are used to isolate oxytetracycline from the sample matrix. researchgate.netjfda-online.com Dispersive solid-phase extraction (dSPE) is a technique employed for sample clean-up to remove interfering substances before HPLC analysis. researchgate.net The validation of these HPLC methods typically includes assessing parameters like specificity, linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the results. researchgate.netnih.gov

Table 1: Examples of HPLC Parameters for Oxytetracycline Analysis in Different Matrices

Matrix Stationary Phase (Column) Mobile Phase Detector Wavelength Reference
Pharmaceutical Preparations Silasorb C8 Methanol-0.01 M oxalic acid, pH 3.0 (30:70, v/v) UV 250 nm nih.gov
Buffalo Meat Reversed Phase C8 (RP-C8) 0.01 M oxalic acid buffer (pH 1.6)/acetonitrile/methanol (77:18:5, v/v/v) Photodiode Array (PDA) 355 nm jfda-online.com
Milk C18 Reversed Phase Acetonitrile/HPLC water UV 325 nm cabidigitallibrary.org
Bulk Drug Samples Inertsil C₈ Gradient of 0.05% trifluoroacetic acid in water and acetonitrile-methanol-tetrahydrofuran (80:15:5, v/v/v) UV 254 nm nih.gov

For highly sensitive and specific detection, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netfda.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the accurate identification and quantification of oxytetracycline and its metabolites, even at trace levels. fda.govresearchgate.net

LC-MS/MS is particularly valuable for metabolite profiling, as it can distinguish between the parent compound and its degradation products or epimers, such as 4-epi-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline. researchgate.net Since these related compounds are often isobaric (having the same mass), their separation relies on optimized chromatographic conditions before mass spectrometric detection. fda.gov

The development of an LC-MS/MS method involves careful selection of the analytical column, mobile phase, and mass spectrometer settings. For instance, a method to detect tetracycline (B611298), oxytetracycline, and chlortetracycline (B606653) simultaneously used a Waters Acquity HHS T3 column with a gradient mobile phase of water with 5% methanol and 0.1% formic acid, and methanol with 0.1% formic acid. fda.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. fda.gov The chelating properties of tetracyclines can sometimes pose a challenge in LC-MS analysis, potentially causing irreversible retention on the column. The use of organosilane-coated silica (B1680970) stationary phases can help prevent this issue and ensure good peak shape with LC/MS-compatible mobile phases.

Table 2: LC-MS/MS Method Parameters for Oxytetracycline and Related Compounds

Analyte(s) Column Mobile Phase Gradient Mass Spectrometer Mode Reference
Oxytetracycline, 4-epi-oxytetracycline, α-apo-oxytetracycline, β-apo-oxytetracycline XTerra MeOH-MilliQ-water (containing 8 mM formic acid) ESI researchgate.net
Tetracycline, Oxytetracycline, Chlortetracycline Waters Acquity HHS T3 A: water with 5% MeOH and 0.1% formic acid; B: MeOH and 0.1% formic acid Multiple Reaction Monitoring (MRM) fda.gov
Oxytetracycline and other tetracyclines Kromasil Eternity C18 A: 0.5% acetonitrile and 0.1% formic acid in water; B: 0.1% formic acid in methanol:acetonitrile (1:1) MS/MS

The effective separation of oxytetracycline from its impurities and degradation products is highly dependent on the selection and optimization of the chromatographic column and mobile phase. nih.govresearchgate.net Researchers continuously work on developing improved liquid chromatography methods to achieve better resolution than what is offered by official pharmacopoeia methods. researchgate.net

Stationary phase selection is a critical first step. Reversed-phase columns, particularly C8 and C18 bonded silica, are most commonly used for oxytetracycline analysis due to their hydrophobic nature, which works well for separating moderately polar compounds. jfda-online.comcabidigitallibrary.orgsepscience.com Some methods have utilized specific columns like XTerra RP-18, a silica-based stationary phase with methyl end-capping designed to reduce silanol (B1196071) activity, thereby improving peak shape and separation. researchgate.net

Mobile phase optimization involves adjusting the solvent composition, pH, and the use of additives. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous phase is typical. sepscience.com The pH of the aqueous phase is often adjusted with acids like oxalic acid, formic acid, or trifluoroacetic acid, which can significantly impact the retention and selectivity of the separation, especially for ionizable compounds like oxytetracycline. nih.govjfda-online.comnih.govfda.gov For example, an improved LC method used a mobile phase containing acetonitrile, 0.25 M tetrabutylammonium (B224687) hydrogen sulfate (B86663) (pH 7.5), 0.25 M ethylenediaminetetraacetic acid (pH 7.5), and water to effectively separate impurities present in oxytetracycline base. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate a wide range of compounds with different polarities, including oxytetracycline and its known and unknown impurities. nih.gov

Spectroscopic and Electrochemical Approaches

Alongside chromatography, spectroscopic and electrochemical methods provide alternative and complementary tools for the analysis of oxytetracycline, particularly in degradation studies and for rapid screening purposes.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the degradation of oxytetracycline. mdpi.comnih.gov This technique is often used in photocatalytic degradation studies to track the change in the concentration of the antibiotic over time. mdpi.comnih.gov The principle lies in measuring the absorbance of light by the oxytetracycline molecule at a specific wavelength. As the compound degrades, its concentration decreases, leading to a corresponding decrease in absorbance.

In studies investigating the photocatalytic degradation of oxytetracycline hydrochloride, UV-Vis spectroscopy is employed alongside HPLC. mdpi.comnih.gov While HPLC provides precise quantification, UV-Vis spectroscopy offers a continuous and straightforward way to follow the degradation profile. mdpi.com For instance, the photocatalytic performance of cobalt-doped TiO2 nanoparticles in degrading oxytetracycline was evaluated by monitoring the changes in the UV-Vis absorption spectrum of the solution. mdpi.comnih.gov Similarly, the degradation of tetracycline and oxytetracycline using a BiVO4 photocatalyst under visible and solar light was studied by observing the removal of the antibiotics, which can be monitored by the changes in their characteristic UV-Vis absorption peaks. nih.gov The degradation of oxytetracycline by various irradiation sources (visible light, UV-A, and UV-C) has been shown to follow pseudo-first-order kinetics, with the rate constants determined by monitoring the concentration decay using spectrophotometric methods. mdpi.com

Chemiluminescence (CL) offers a highly sensitive detection method for oxytetracycline. nih.govresearchgate.net These methods are based on the principle that oxytetracycline can enhance or inhibit a specific light-emitting chemical reaction. The intensity of the emitted light is then correlated to the concentration of the analyte.

One developed flow-injection chemiluminescent method is based on the enhancement of the light emission from the tris(2,2'-bipyridine)ruthenium(II)-cerium(IV) system by oxytetracycline. nih.gov In a sulfuric acid medium, the continuous oxidation of Ru(bipy)32+ by Ce(IV) generates chemiluminescence, which is significantly intensified in the presence of oxytetracycline. nih.govresearchgate.net This method demonstrated a linear calibration curve over the range of 1.0 x 10⁻⁷ to 1.0 x 10⁻⁵ g/mL for oxytetracycline, with a detection limit of 4.52 x 10⁻⁸ g/mL. nih.gov

Another approach involves the reaction of tetracyclines with hydrogen peroxide, catalyzed by copper ions in an ammonia (B1221849) medium, which produces chemiluminescence. rsc.org Other systems, such as those involving lucigenin, have also been explored. nih.gov These CL methods are noted for their low detection limits and wide linear working ranges, making them suitable for determining oxytetracycline in pharmaceutical formulations. nih.govresearchgate.net

Applications of Fluorescence Measurements in Cellular and Biological Research

The intrinsic fluorescence of the tetracycline class of antibiotics, including oxytetracycline, provides a powerful tool for cellular and biological research. This property allows for the visualization and quantification of the compound within biological systems without the need for chemical modification or radioactive labeling.

Oxytetracycline exhibits characteristic fluorescence spectra that can be exploited for its detection. nih.gov The intensity and peak emission wavelength of this fluorescence can, however, be influenced by environmental factors such as pH. nih.gov Under alkaline conditions, the fluorescence properties of oxytetracycline are enhanced, a phenomenon linked to the dissociation state of the molecule and the electron-donating capability of its dimethylamino group, which promotes intramolecular charge transfer. nih.gov This pH-dependent fluorescence has been utilized to develop highly sensitive detection methods with limits of determination significantly lower than direct fluorescence spectrometry under neutral conditions. nih.gov

One of the notable applications of oxytetracycline's fluorescence is in bone labeling. Because tetracyclines chelate with calcium, they are incorporated into newly mineralizing bone. This allows researchers to use fluorescence microscopy to visualize and quantify bone growth and remodeling processes. Different tetracycline derivatives, including oxytetracycline, exhibit slightly different fluorescence brightness, which can be quantified using spectral image analysis. nih.gov While the emission spectra of many tetracyclines are similar, making some combinations difficult to distinguish with conventional filters, spectral imaging can help differentiate them, enabling double-labeling studies of dynamic bone histology. nih.gov

The table below summarizes the relative fluorescence intensity of various tetracycline derivatives as observed in bone labeling studies.

Tetracycline DerivativeRelative Fluorescence Intensity
Tetracycline1.00
Demeclocycline0.82
Oxytetracycline 0.59
Methacycline0.55
Rolitetracycline0.34
Chlortetracycline0.24
Doxycycline0.24

This table is based on data from comparative spectral image analysis of tetracycline derivatives in bone tissue. nih.gov

Immunoassay and Biosensor Development

Immunoassays and biosensors represent a significant advancement in the rapid and sensitive detection of oxytetracycline residues, offering alternatives to traditional chromatographic methods.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for the detection of oxytetracycline and other tetracycline residues in various samples, including milk, honey, and meat. nih.govusgs.gov The most common format is the competitive ELISA (cELISA). nih.gov In this setup, a microtiter plate is pre-coated with a specific antibody against tetracyclines. koreascience.krcharm.com The sample containing the analyte (oxytetracycline) is added to the wells along with a known amount of enzyme-labeled oxytetracycline (conjugate). koreascience.kr The free oxytetracycline in the sample and the enzyme-labeled oxytetracycline compete for the limited number of antibody binding sites on the plate. koreascience.krnih.gov After an incubation period, the unbound components are washed away. koreascience.kr A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color signal. koreascience.krnih.gov The intensity of the color is inversely proportional to the concentration of oxytetracycline in the sample; a weaker color indicates a higher concentration of the antibiotic. usgs.govnih.gov

ELISA methods are valued for their simplicity, high sensitivity, and capacity for high-throughput screening of numerous samples. nih.gov They have been successfully applied to monitor oxytetracycline residues in food products to ensure compliance with maximum residue limits (MRLs). researchgate.net For instance, semi-quantitative ELISA has been used to predict tissue residues in live cattle by analyzing plasma samples. researchgate.netnih.gov

Radioimmunoassay (RIA) is another competitive binding assay that has been adapted for screening tetracycline antibiotics, including oxytetracycline. rsc.org Similar to ELISA, RIA involves competition between a labeled and an unlabeled antigen for a limited number of antibody binding sites. However, in RIA, the label is a radioisotope (e.g., Iodine-125) instead of an enzyme.

In a typical RIA for tetracyclines, an antiserum produced against a tetracycline-hapten conjugate is used. nih.gov The assay measures the amount of radiolabeled tetracycline that is displaced from the antibodies by the unlabeled tetracycline present in a sample. The amount of radioactivity measured is inversely related to the concentration of the analyte in the sample.

RIA has been employed as a screening tool for tetracycline compounds in environmental samples like liquid waste from livestock operations and in milk. rsc.orgresearchgate.net It can detect concentrations at the part-per-billion (ppb) level. rsc.org However, RIA methods for tetracyclines can exhibit cross-reactivity with related compounds. For example, some anti-tetracycline antisera show significant cross-reactivity with chlortetracycline but negligible interaction with oxytetracycline. nih.gov This specificity depends on the particular antibody used. While effective as a screening method, positive RIA results are often confirmed using more specific methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.netrsc.org The use of RIA has become less common due to the requirements for handling radioactive materials and the availability of non-radioactive alternatives like ELISA.

Whole-cell biosensors are innovative analytical tools created by genetically engineering microorganisms to produce a measurable signal in the presence of a target substance. For oxytetracycline and other tetracyclines, biosensors have been developed primarily using the bacterium Escherichia coli.

These biosensors are typically constructed using the tetracycline-inducible resistance system from the Tn10 transposon, which includes the tetracycline repressor protein (TetR) and its corresponding operator DNA sequence (tetO). In the absence of tetracycline, TetR binds to the tetO sequence, repressing the transcription of a downstream reporter gene. When oxytetracycline is present, it binds to TetR, causing a conformational change that releases it from the tetO operator, thereby allowing the expression of the reporter gene.

Several reporter gene systems have been utilized, each producing a different type of signal:

lacZ : Produces the enzyme β-galactosidase, which can be measured through a colorimetric reaction.

luxCDABE : Produces bacterial luciferase, resulting in a light (bioluminescence) signal.

gfp : Produces Green Fluorescent Protein (GFP), which emits a fluorescent signal.

These biosensor constructs can respond quantitatively to low levels of tetracyclines, making them suitable for environmental monitoring. They have been successfully used to detect oxytetracycline in samples such as milk. The flexibility of these systems allows for their transfer to different bacterial species, potentially broadening their application for in-situ monitoring in diverse environments.

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The accurate analysis of oxytetracycline in complex environmental and biological samples is critically dependent on the efficiency of the sample preparation and extraction steps. These steps aim to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.

Extracting oxytetracycline from matrices like animal manure and soil is challenging due to its tendency to chelate with multivalent cations (e.g., Ca²⁺, Mg²⁺) and bind to proteins and humic substances present in these samples. rsc.org This strong binding can lead to low extraction efficiencies. To overcome this, various advanced extraction methods have been developed.

A common and effective approach involves using a solvent mixture, often methanol/water, amended with a chelating agent. rsc.org Chelating agents like citric acid, oxalic acid, and ethylenediaminetetraacetic acid (EDTA) are added to the extraction buffer. rsc.org These agents compete with oxytetracycline for binding to the metal cations, thereby releasing the antibiotic into the solvent phase. The pH of the extraction buffer is also a critical parameter, with acidic conditions often favoring the extraction process.

Physical methods are often combined with chemical extraction to enhance efficiency. Ultrasonic-assisted extraction (UAE) , or sonication, uses high-frequency sound waves to disrupt the sample matrix, improving solvent penetration and accelerating the extraction process. This technique can significantly reduce extraction time compared to conventional shaking or agitation.

The table below outlines a typical optimized extraction protocol for oxytetracycline from animal manure.

ParameterOptimized ConditionRationale
Sample Matrix Animal ManureComplex matrix with high organic matter and cation content. rsc.org
Extraction Solvent Methanol/Water (9:1 v/v)Effective in solubilizing oxytetracycline. rsc.org
Chelating Agents Citric Acid and Oxalic AcidSequester multivalent cations, releasing bound oxytetracycline. rsc.org
Extraction Method Vigorous Shaking / SonicationPhysical agitation enhances solvent-matrix interaction and analyte release. rsc.org
pH Acidic to Neutral (e.g., pH 7.15)Optimizes the stability and solubility of tetracyclines during extraction.
Temperature 40°COptimized temperature can increase extraction efficiency without degrading the analyte.
Post-Extraction CentrifugationSeparates the solid matrix from the liquid extract containing the analyte. rsc.org

Following solvent extraction, Solid-Phase Extraction (SPE) is frequently used as a clean-up and pre-concentration step. The crude extract is passed through an SPE cartridge containing a sorbent that retains the oxytetracycline while allowing interfering compounds to pass through. The antibiotic is then eluted from the cartridge with a small volume of a different solvent, resulting in a cleaner and more concentrated sample ready for analysis by methods like HPLC.

Strategies for Mitigating Chelation Interference during Extraction and Analysis

The inherent chelating properties of oxytetracycline dihydrate can significantly interfere with its extraction and analysis by forming complexes with multivalent metal cations present in the sample matrix. This chelation can lead to reduced extraction efficiency, poor chromatographic peak shape, and inaccurate quantification. To counteract these effects, several strategies are employed to mitigate chelation interference.

One of the most common and effective approaches is the use of a buffer containing a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA). An EDTA-McIlvaine buffer is frequently utilized for the extraction of oxytetracycline from various matrices, including honey. nih.gov The principle behind this strategy is that EDTA, a hexadentate ligand, forms highly stable complexes with divalent and trivalent metal ions, effectively sequestering them and preventing them from interacting with the oxytetracycline molecule. This allows the antibiotic to be extracted in its free, uncomplexed form. Research has shown that using a Na2EDTA-McIlvaine buffer can achieve stable and efficient recovery during extraction. researchgate.net

Another widely used strategy involves acidification and the use of specific organic acids. An oxalic acid buffer, for instance, can be used during the initial isolation of oxytetracycline. nih.gov This is often followed by a "dechelation" step using a solution of oxalic acid in an organic solvent like acetonitrile. nih.gov Oxalic acid serves a dual purpose: it lowers the pH, which can disrupt existing metal-oxytetracycline complexes, and it acts as a competitive chelating agent, binding to metal ions. The use of succinic acid has also been reported as an effective extraction solution for oxytetracycline in various aquaculture products. fda.gov

The selection of the appropriate strategy depends on the specific sample matrix and the analytical method employed. The overarching goal is to ensure that the oxytetracycline is available for accurate and reproducible measurement by preventing its loss or altered analytical behavior due to metal chelation.

Method Validation and Interlaboratory Harmonization for Research Robustness

To ensure the reliability and comparability of research findings, analytical methods for the quantification of oxytetracycline dihydrate must undergo rigorous validation and, where possible, interlaboratory harmonization. nih.govresearchgate.net Validation demonstrates that a method is suitable for its intended purpose, while harmonization ensures consistency of results across different laboratories. nih.gov

Method validation encompasses the evaluation of several key performance parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov These parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For oxytetracycline, linearity is often assessed by creating calibration curves over a specified concentration range, with coefficients of determination (r²) greater than 0.995 being a common acceptance criterion. fda.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often expressed as a percentage recovery. Studies have shown mean recoveries of oxytetracycline from fortified samples to be consistently high, often exceeding 87%. nih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is typically evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within a single laboratory, but with variations such as different days, analysts, or equipment.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Sensitivity: This is often defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). European Decision 2002/657/EC provides a framework for determining the decision limit (Ccα) and detection capability (CCβ) for residue analysis. nih.gov For oxytetracycline in honey, Ccα and CCβ have been reported as 20 µg/kg and 49 µg/kg, respectively. nih.gov

Interlaboratory harmonization is crucial for establishing the robustness and broad applicability of an analytical method. This is often achieved through interlaboratory studies or collaborative trials where multiple laboratories analyze the same samples. nih.gov The results from such studies provide critical data on the reproducibility of the method—the precision between laboratories.

Below are tables summarizing data from validation and interlaboratory studies for oxytetracycline analysis.

Table 1: Representative Method Validation Parameters for Oxytetracycline Analysis

Parameter Matrix Method Finding
Accuracy (Recovery) Porcine Tissue LC 76.00% - 86.89% nih.gov
Aquaculture Products UHPLC-MS/MS 57.5% - 83.1% fda.gov
Honey HPLC-FLD >87% nih.gov
Linearity (r²) Various Commodities UHPLC-MS/MS >0.995 fda.gov
Bull Plasma LC-MS/MS >0.99 nih.gov
Decision Limit (Ccα) Honey HPLC-FLD 20 µg/kg nih.gov

| Detection Capability (CCβ) | Honey | HPLC-FLD | 49 µg/kg nih.gov |

Table 2: Interlaboratory Study Results for Oxytetracycline in Porcine Tissues nih.govresearchgate.net

Parameter Muscle Kidney
Repeatability (RSDr %) 2.05% 8.74%

| Reproducibility (RSDR %) | 2.05% - 4.30% | 15.77% - 18.81% |

These validation and harmonization efforts ensure that data generated on oxytetracycline dihydrate are reliable, reproducible, and comparable, which is fundamental for robust scientific research and regulatory decision-making. nih.govresearchgate.net

Applications in Various Scientific Disciplines

Molecular Biology and Biochemistry Research

In the realms of molecular biology and biochemistry, oxytetracycline (B609801) dihydrate is primarily utilized for its precise mechanism of action on the bacterial ribosome and as a regulatory agent in sophisticated gene expression systems.

Oxytetracycline's principal mechanism of action is the inhibition of protein synthesis in bacteria. patsnap.com This is achieved by binding to the 30S ribosomal subunit, which is a crucial component of the bacterial machinery for translating mRNA into proteins. patsnap.comnih.gov Specifically, oxytetracycline obstructs the A-site on the 30S subunit, which prevents the attachment of aminoacyl-tRNA. patsnap.comquora.com This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication. patsnap.com

This precise targeting of the ribosome makes oxytetracycline an essential tool for researchers studying the intricacies of protein synthesis. By introducing oxytetracycline, scientists can stall the translation process at a specific step, allowing for detailed examination of the ribosomal complex and the roles of its various components. frontiersin.org Studies have utilized oxytetracycline and other tetracyclines to map the binding sites on the 16S rRNA within the 30S subunit, providing deeper insights into the structural and functional aspects of the ribosome. nih.govnih.gov Furthermore, research has shown that beyond its well-established role in inhibiting the elongation phase of protein synthesis, oxytetracycline can also impact the translation initiation phase by influencing the conformation of initiation factors on the 30S subunit. frontiersin.org

The selective action of oxytetracycline on bacterial (prokaryotic) ribosomes, which are structurally distinct from those in eukaryotic cells, is a key feature exploited in these studies. patsnap.com This specificity allows for the investigation of bacterial processes with minimal interference with the host or experimental eukaryotic system.

Beyond its direct impact on ribosomes, oxytetracycline and its analogs are fundamental components of inducible gene expression systems, most notably the Tet-On and Tet-Off systems. addgene.orgnih.govtakarabio.com These systems provide researchers with a method to control the expression of a specific gene in eukaryotic cells and transgenic organisms with high precision. addgene.orgnih.gov

The operation of these systems is based on regulatory elements from the E. coli tetracycline (B611298) resistance operon, namely the Tet Repressor protein (TetR) and the Tet operator (tetO) DNA sequence. nih.gov

Tet-Off System : In this configuration, a tetracycline-controlled transactivator (tTA), a fusion of TetR and a viral activation domain (VP16), binds to a tetO sequence placed in a promoter region. addgene.orgwikipedia.org This binding activates the transcription of a downstream gene of interest. When oxytetracycline (or a derivative like doxycycline) is introduced, it binds to tTA, causing a conformational change that prevents tTA from binding to the tetO sequence, thereby turning gene expression off. nih.govbitesizebio.com

Tet-On System : This system uses a reverse tetracycline-controlled transactivator (rtTA). addgene.org Unlike tTA, rtTA can only bind to the tetO operator and activate transcription in the presence of tetracycline or its derivatives. wikipedia.orgjax.org Therefore, adding the compound turns gene expression on.

These inducible systems are invaluable for studying gene function, as they allow for the expression of a gene to be turned on or off at specific times and for specific durations. thermofisher.com This level of control is crucial for investigating genes that may be toxic to cells when constitutively expressed or for studying developmental processes where the timing of gene expression is critical. nih.gov

Environmental Microbiology and Ecotoxicology Research

The widespread use of oxytetracycline in agriculture and aquaculture has led to its emergence as an environmental contaminant. iwra.org This has prompted extensive research into its ecological effects, its role in the spread of antibiotic resistance, and methods for its removal from the environment.

Oxytetracycline is frequently detected in various environmental compartments, including soil, sediments, surface water, and groundwater. iwra.orguludag.edu.tr Its persistence can be significant, with studies showing that it can remain in soil for extended periods. nih.gov The concentration of oxytetracycline in the environment varies widely depending on the proximity to sources such as animal feedlots or agricultural fields where manure is used as fertilizer. iwra.org

Environmental CompartmentReported Concentration Range
Manure (Cattle, Swine, Poultry)10¹ to 10⁵ µg/kg
Soil10⁻¹ to 10³ µg/kg
Surface Water Runoff0.9 to 71.7 ng/mL
River/Surface Water3.1 to 109 ng/L
This table synthesizes data on reported concentrations of oxytetracycline in various environmental samples. iwra.org

The presence of these residues poses a potential threat to ecosystems. Even at low concentrations, oxytetracycline can impact non-target organisms. For example, it can inhibit the growth of beneficial soil microorganisms and aquatic plants, potentially altering nutrient cycling and energy flow within these environments. iwra.orgmdpi.com

A primary concern regarding oxytetracycline in the environment is its potential to exert selective pressure on microbial communities, leading to the proliferation of antibiotic-resistant bacteria (ARB) and antibiotic resistance genes (ARGs). iwra.orgmdpi.com The collection of all ARGs in a microbial community is referred to as the "resistome."

Exposure to oxytetracycline can cause significant shifts in the composition of microbial populations. nih.govnih.gov Studies have shown a decline in certain bacterial populations and an increase in others that may carry resistance genes. nih.govnih.gov For instance, research on the fecal microbiome of pigs and cattle treated with oxytetracycline showed a significant increase in the richness and diversity of ARGs, particularly those conferring resistance to tetracyclines. nih.govresearchgate.netmdpi.com This enrichment of the resistome is a critical area of research, as these resistance genes can potentially be transferred to pathogenic bacteria through horizontal gene transfer, posing a risk to human and animal health. nih.gov

Study FocusKey Findings
Wheat Rhizosphere SoilSignificant decline in colony-forming units of bacteria and actinomyces with increasing oxytetracycline concentration. nih.gov
Weaned Pig FecesIncreased richness and diversity of ARGs; enrichment of tetracycline, beta-lactam, and multidrug resistance genes. nih.govresearchgate.net
Grazing Cattle FecesAltered microbial community composition and enrichment of seven specific tetracycline resistance genes (tet32, tet40, tet44, tetO, tetQ, tetW, tetW/N/W) up to 14 days post-treatment. nih.gov
Aquaculture FacilitiesHigher detection frequency of tetracycline resistance genes in water samples from facilities with recent oxytetracycline use. nih.gov
This table summarizes findings from various studies on the impact of oxytetracycline on microbial communities and the resistome.

Given the ecological risks associated with oxytetracycline residues, researchers are actively investigating effective methods for its removal from contaminated water and soil. Conventional wastewater treatment processes are often insufficient for completely eliminating this compound. mdpi.com

Advanced oxidation processes (AOPs) have emerged as a promising strategy. These methods utilize highly reactive species, such as hydroxyl radicals, to break down the complex structure of oxytetracycline. mdpi.com Several AOPs have been studied for their efficacy in degrading oxytetracycline:

Photodegradation/Photocatalysis : This involves the use of light (e.g., UV) to degrade the antibiotic. The process can be enhanced with photocatalysts like titanium dioxide (TiO₂) or bismuth vanadate (B1173111) (BiVO₄), which generate reactive oxygen species under light irradiation. mdpi.comrsc.orgnih.govmdpi.com

Fenton and Photo-Fenton Processes : These methods use iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The reaction is accelerated by UV light in the photo-Fenton process. mdpi.comeeer.org

Ozonation : The use of ozone (O₃) has also been shown to be effective in degrading oxytetracycline in water. nih.gov

Biodegradation, using microorganisms capable of breaking down the antibiotic, is another area of research. Some studies have identified bacterial strains, such as certain species of Pseudomonas, that can degrade oxytetracycline, sometimes using it as a carbon source. iarrp.cn Additionally, engineered systems like vertical-flow constructed wetlands are being explored for their potential to remove both oxytetracycline and associated ARGs from wastewater. mdpi.com

Remediation StrategyKey MechanismReported Efficiency
UV/H₂O₂Generation of hydroxyl radicals by UV light and hydrogen peroxide.97% degradation. mdpi.com
Photocatalysis (BiVO₄)Generation of electron-hole pairs under sunlight to produce reactive species.93% degradation of OTC under sunlight. mdpi.com
Fenton Process (H₂O₂/Fe²⁺)Generation of hydroxyl radicals.>90% degradation. eeer.org
Biodegradation (Pseudomonas T4)Microbial metabolism.81% degradation under optimal lab conditions. iarrp.cn
Constructed Wetlands (Zeolite + Activated Carbon)Adsorption and microbial degradation.Up to 97% OTC removal. mdpi.com
This table provides an overview of different strategies investigated for the remediation of oxytetracycline contamination.

Applications in Plant Pathology and Agricultural Research

Use in Plant Disease Control Studies (e.g., Fire Blight caused by Erwinia amylovora)

Oxytetracycline is a significant agent in the management of fire blight, a destructive bacterial disease of apple and pear trees caused by Erwinia amylovora. It is often utilized as an alternative to streptomycin (B1217042), particularly in regions where resistance to streptomycin has emerged in the pathogen population. researchgate.netishs.org Research indicates that oxytetracycline, while effective, is generally less potent than streptomycin against sensitive strains of the bacterium. researchgate.netishs.org In orchard trials, two bloom sprays of oxytetracycline reduced the incidence of fire blight by an average of 42%, compared to a 76% reduction with streptomycin. researchgate.netishs.org

Trunk injection is another method of application that delivers the antibiotic directly into the tree's vascular system. nih.gov This targeted approach has shown a 60% control of fire blight incidence in apple trees. nih.gov The bacteriostatic nature of oxytetracycline, meaning it inhibits bacterial growth rather than killing the bacteria, makes its application timing critical, with recommendations suggesting it should not be used after the bloom period. msu.edu

Studies have also explored integrated strategies, combining biological control agents with oxytetracycline applications. An approach involving a spray of a biological control agent in early to full bloom, followed by an oxytetracycline treatment in late bloom, resulted in a 57% disease control rate. researchgate.netishs.org This integrated method appears complementary, enhancing disease suppression while potentially reducing the number of required antibiotic applications. researchgate.netishs.org However, the emergence of E. amylovora strains resistant to oxytetracycline has been reported in the United States, highlighting the need for ongoing monitoring and strategic use to prevent widespread resistance. nih.gov

Treatment MethodPathogenObserved EfficacySource
Bloom Sprays (2 applications)Erwinia amylovora (antibiotic-sensitive)42% average reduction in disease incidence researchgate.netishs.org
Trunk InjectionErwinia amylovora60% control of fire blight incidence nih.gov
Integrated (Biocontrol agent + Oxytetracycline spray)Erwinia amylovora57% control of disease incidence researchgate.netishs.org

Impact on Plant-Associated Microbiomes and Soil Health

The application of oxytetracycline in agriculture can lead to significant shifts in the microbial communities of both the soil and the plant rhizosphere (the soil region directly influenced by root secretions). In studies on lettuce, the addition of tetracycline to soil caused a notable decrease in the abundance of Proteobacteria (a 21% reduction) and an increase in Firmicutes and Actinobacteriota. nih.gov The reduction in Proteobacteria, which includes many bacteria crucial for soil health and nutrient cycling, may indicate the development of antibiotic resistance within the soil microbiome. nih.gov

The impact of oxytetracycline is also dependent on soil properties. Its toxicity to bacterial communities has been found to increase in soils with higher pH and silt content, while higher levels of total organic carbon and clay content can decrease its toxic effects, likely due to greater adsorption of the antibiotic to soil particles. mdpi.com

Veterinary Science Research

Detection and Quantification of Oxytetracycline Residues in Animal Tissues

The use of oxytetracycline in veterinary medicine necessitates reliable methods for detecting and quantifying its residues in animal-derived food products to ensure consumer safety. High-performance liquid chromatography (HPLC) is a widely used and accurate technique for this purpose. nih.govareeo.ac.irareeo.ac.ir Studies have developed automated HPLC methods capable of detecting oxytetracycline at low concentrations in various tissues.

For instance, one method can detect oxytetracycline at levels of 1 ng/ml in milk, 1 ng/g in eggs, 3-4 ng/g in muscle, and 8 ng/g in liver. nih.gov In a study of beef cattle, oxytetracycline residues were found in 84% of the 500 kidney and muscle samples analyzed. nih.gov The concentrations ranged from 16 to 607 µg/kg in kidney samples and from 6 to 435 µg/kg in muscle samples. nih.gov Another study on cattle and pig carcasses found the highest mean concentrations of oxytetracycline in the kidney (1541 ± 417.3 µg/kg) and liver (1526 ± 314.2 µg/kg) of cattle. ekb.eg

In raw milk samples, various screening and quantitative methods are employed. One investigation used a four-plate test for initial screening, followed by an enzyme-linked immunosorbent assay (ELISA) and confirmed with HPLC. areeo.ac.ir This study found that 29.79% of initially positive samples had tetracycline levels higher than the EU's maximum residue limit of 100 µg/L, with HPLC analysis determining an average oxytetracycline concentration of 103.38 µg/L in these samples. areeo.ac.ir

Animal TissueDetection MethodDetected Concentration Range / LimitSource
Cow/Chicken MuscleHPLC3-4 ng/g (detection limit) nih.gov
Salmon LiverHPLC8 ng/g (detection limit) nih.gov
Cow MilkHPLC1 ng/ml (detection limit); avg. 103.38 µg/L in positive samples areeo.ac.irnih.gov
Hen EggHPLC1 ng/g (detection limit) nih.gov
Beef KidneyHPLC16 - 607 µg/kg nih.gov
Beef MuscleHPLC6 - 435 µg/kg nih.gov

Research on Pharmacological Effects and Metabolism in Animal Models

Studies in aquatic species, particularly fish, have investigated the unintended physiological and biochemical effects of oxytetracycline exposure. In rainbow trout (Oncorhynchus mykiss), chronic exposure to environmentally realistic levels of oxytetracycline was shown to induce the activity of glutathione (B108866) S-transferases (GSTs) in the gills. nih.govresearchgate.net This suggests an activation of the glutathione detoxification pathway. nih.govresearchgate.net The same study observed an inhibition of acetylcholinesterase (AChE) activity in eye tissue and alterations in lactate (B86563) dehydrogenase (LDH) activity, indicating that the antibiotic can interfere with neurotransmission and energy metabolism. nih.govresearchgate.net

In another freshwater fish, Labeo rohita, exposure to oxytetracycline led to significant changes in several biomarkers. devagirijournals.com Levels of acid phosphatase and alkaline phosphatase increased in gill and muscle tissue. devagirijournals.com Furthermore, prolonged administration of oxytetracycline to freshwater stinging catfish (Heteropneustes fossilis) at high doses resulted in adverse effects on liver histopathology, including severe congestion, hemorrhage, and vacuolation, which correlated with elevated levels of liver function enzymes like alanine (B10760859) transaminase and aspartate aminotransferase. nih.gov Research in common carp (B13450389) (Cyprinus carpio) showed that therapeutic doses of oxytetracycline increased the oxidative metabolic activity of phagocytes and elevated the percentage of the neutrophilic lineage in hematopoietic tissue, suggesting an induction of a slight inflammatory response. mdpi.com

Studies on Antimicrobial Susceptibility and Resistance Patterns in Veterinary Pathogens

The extensive use of oxytetracycline in veterinary medicine has contributed to the development and spread of antimicrobial resistance. avma.org Resistance develops slowly in a multistep fashion but is now widespread. msdvetmanual.com The most common resistance mechanism involves the acquisition of genes that code for active efflux pumps, which expel the drug from the bacterial cell, or for ribosomal protection proteins that prevent the antibiotic from binding to its target. msdvetmanual.com

In Chilean salmon farming, a significant population of oxytetracycline-resistant bacteria has been identified in the microflora of the farms. iatp.org Selected bacterial strains from this environment exhibited high levels of resistance, with minimum inhibitory concentrations (MICs) ranging from 64 to 2048 µg/ml. iatp.org Studies on grazing cattle have shown that even a single injection of oxytetracycline can increase the abundance of tetracycline-resistance genes in the fecal microbiome. mdpi.com These genes, such as tet(W) and tet(Q), often provide resistance through ribosome protection. mdpi.com

In beef feedlots, surveillance of bacterial pathogens responsible for bovine respiratory disease revealed that while susceptibility to many antimicrobials was initially high, resistance increased following metaphylactic treatment with oxytetracycline, especially for tetracyclines. mdpi-res.com This highlights how antibiotic use creates selective pressure that promotes the emergence of resistant bacteria in animal populations. avma.org

Formulation Science for Enhanced Delivery in Veterinary Research Applications

The therapeutic efficacy of Oxytetracycline dihydrate in veterinary medicine is closely linked to formulation science, which seeks to optimize the delivery of the active compound to achieve sustained and effective concentrations in the target animal. nih.gov Research in this area focuses on developing and evaluating different formulations to improve bioavailability, extend the duration of action, and ensure product stability. frontiersin.orgekb.eg

Long-acting (LA) injectable formulations are prominent in veterinary medicine, designed to maintain therapeutic plasma concentrations for several days, thereby reducing the frequency of administration. nih.govfrontiersin.org Bioequivalence studies are crucial in this field to compare new generic formulations against established reference products. For instance, studies in bovines and pigs have compared the pharmacokinetic profiles of test formulations of 20% Oxytetracycline LA injectables to reference standards. nih.govfrontiersin.org These studies measure key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure over time. frontiersin.org The goal is to ensure that the generic product performs equivalently to the original, providing a reliable therapeutic alternative. nih.govfrontiersin.org

Oral formulations, such as tablets and medicated feeds, present different challenges related to bioavailability. nih.govnih.gov The dissolution characteristics of tablets can significantly impact the absorption of Oxytetracycline dihydrate. nih.gov Research has shown considerable variability in plasma concentrations achieved with different commercial tablet preparations in dogs, which was not always related to the in vitro dissolution properties. nih.gov This highlights the complexity of oral drug absorption and the importance of in vivo studies. In aquaculture, medicated feed is a primary method of administration. The formulation of these feeds is critical for drug stability and uptake by the fish. For example, the active ingredient in the TERRAMYCIN® 200 for Fish product was changed from a quaternary salt to Oxytetracycline dihydrate, a decision supported by evidence of bioequivalence and similar chemical characteristics, ensuring continued effectiveness for species like salmonids, catfish, and lobsters. fda.gov

Table 1: Comparative Pharmacokinetic Parameters of Oxytetracycline Formulations in Veterinary Species This table is interactive. You can sort and filter the data.

Species Formulation Type Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Reference
Pigs 20% LA Injectable (Test) 4.956 0.609 112.483 frontiersin.org
Pigs 20% LA Injectable (Reference) 3.98 2.01 74.87 frontiersin.org
Bovines 20% LA Injectable (Test) 3.42 1.83 68.3 nih.gov
Bovines 20% LA Injectable (Reference) 3.51 1.50 70.3 nih.gov
Dogs Oral Tablet (Avg. of 4 preps) ~0.5 - 1.0 ~2 - 4 Not specified nih.gov
Rainbow Trout Self-Emulsifying System (Oral) Not specified Not specified 3.2x higher than commercial feed researchgate.net
European Sea Bass Self-Emulsifying System (Oral) Not specified Not specified 2.7x higher than commercial feed researchgate.net

Advanced Material Science and Nanotechnology Research

In the fields of material science and nanotechnology, Oxytetracycline dihydrate often serves as a model compound for developing and testing novel materials, particularly for environmental applications and advanced drug delivery systems. Its well-defined chemical structure and widespread presence as an environmental contaminant make it a suitable candidate for such research.

A significant area of investigation is the photocatalytic degradation of antibiotics from wastewater. scirp.orgscirp.org Studies have utilized zinc oxide (ZnO) nanoparticles, both alone and in combination with barium titanate (BaTiO3), to break down Oxytetracycline dihydrate in aqueous solutions under UV light. scirp.orgscirp.org Research demonstrated that ZnO nanoparticles could degrade approximately 99.57% of the compound after 420 minutes of exposure. scirp.orgscirp.org The reaction kinetics and degradation efficiency are key parameters studied to optimize these nanomaterials for water purification technologies. scirp.orgscirp.org Similarly, the reaction kinetics of Oxytetracycline with hydrous manganese oxide (MnO2) have been investigated to understand its natural degradation pathways in soils and sediments, indicating that natural manganese oxides can promote significant degradation of tetracycline antibiotics. acs.org

Nanotechnology also offers new platforms for enhanced drug delivery. Researchers have explored the use of iron oxide nanoparticles to create a novel administration method for oxytetracycline in zebrafish. nih.gov This study found that exposing the fish to an oxytetracycline-nanoparticle complex resulted in a tenfold higher accumulation of the antibiotic compared to traditional water exposure. nih.gov Such systems have the potential to increase the efficiency of drug delivery in aquaculture, which could lead to reduced antibiotic usage and a smaller environmental footprint. nih.gov

Table 2: Efficacy of Nanomaterials in the Degradation of Oxytetracycline Dihydrate This table is interactive. You can sort and filter the data.

Nanomaterial Degradation Efficiency (%) Exposure Time (min) Key Finding Reference
Nano ZnO 99.57 420 Faster efficiency compared to composites. scirp.orgscirp.org
ZnO/3%BaTiO3 97.87 420 High efficiency, slightly slower than pure ZnO. scirp.orgscirp.org
ZnO/48%BaTiO3 Lower than ZnO >420 Increasing BaTiO3 prolongs degradation time. scirp.orgscirp.org
Hydrous MnO2 Not specified Not specified Rapid degradation, highly pH-dependent. acs.org

Integration into Nanoemulsion Formulations for Immune Response Studies

The integration of therapeutic agents into nanoemulsion formulations is an evolving area of research aimed at improving solubility, stability, and bioavailability. mdpi.com Nanoemulsions are colloidal dispersions with droplet sizes typically in the nanoscale range, which can enhance the delivery of lipophilic molecules. researchgate.netmdpi.com

In the context of Oxytetracycline, research has focused on developing self-emulsifying systems (SES), a type of lipid-based formulation that spontaneously forms an emulsion in an aqueous environment. An innovative self-emulsifying formulation was developed to improve the oral bioavailability of oxytetracycline in rainbow trout and European sea bass. researchgate.net This study demonstrated a significant enhancement in bioavailability—3.2 times higher in trout and 2.7 times higher in sea bass—compared to commercial medicated feed. researchgate.net While this research focused on pharmacokinetic outcomes, it establishes the successful integration of oxytetracycline into a nano-scale delivery system for enhanced absorption. researchgate.net

Separately, nanoemulsions are widely investigated in immunology as potential adjuvants for vaccines and as delivery vehicles for immunomodulatory compounds. nih.gov Adjuvants like the nanoemulsions MF59 and AS03 have been shown to enhance adaptive immune responses by activating the innate immune system. nih.gov The physicochemical properties of nanoemulsions, such as particle size and the polydispersity index (PDI), are considered key factors that influence their adjuvant effect. nih.gov While studies have successfully formulated stable nanoemulsions loaded with other molecules to modulate pro-inflammatory cytokines, the specific application of Oxytetracycline dihydrate-loaded nanoemulsions for direct immune response studies is a more nascent field. The existing research confirms the successful formulation of oxytetracycline into nano-delivery systems to boost its bioavailability, a critical first step for any further therapeutic application. researchgate.net

Future Research Directions

Elucidation of Novel Biotransformation Pathways and Cryptic Metabolites

The microbial degradation of oxytetracycline (B609801) is a critical process influencing its environmental fate and the potential for resistance development. While several biotransformation pathways have been identified, a comprehensive understanding remains elusive. Future research will need to focus on identifying novel enzymatic activities and characterizing previously unknown or "cryptic" metabolites.

Recent studies have highlighted the role of various enzymatic processes in oxytetracycline biotransformation, including demethylation, deamination, decarbonylation, hydroxylation, and ring-opening. asm.org For instance, the bacterium Arthrobacter nicotianae OTC-16 has been shown to degrade oxytetracycline through decarbonylation of ring A, reduction of C=C bonds, and dehydration of ring C. asm.org Another proposed novel biotransformation pathway involves dehydration, hydroxylation, ring cleavage, and alcohol dehydrogenation. elsevierpure.com

However, the full spectrum of microbial enzymes and the resulting metabolites are not completely understood. The identification of cryptic metabolites is particularly important as some transformation products may possess higher toxicity than the parent compound. elsevierpure.com Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with microbial genomics and proteomics, will be instrumental in elucidating these novel pathways and identifying the full range of biotransformation products. Known metabolites of oxytetracycline include 4-epioxytetracycline and N-demethyloxytetracycline. nih.govresearchgate.net The abiotic degradation of oxytetracycline can also produce metabolites such as α-apo-oxytetracycline and β-apo-oxytetracycline. nih.gov

Development of Advanced Sensing Platforms for Real-time Environmental and Biological Monitoring

The widespread presence of oxytetracycline in various environmental compartments, including soil and water, necessitates the development of rapid, sensitive, and selective detection methods. iwra.org Future research will focus on creating advanced sensing platforms capable of real-time monitoring in both environmental and biological matrices.

Current research is exploring a variety of innovative sensing technologies. Electrochemical aptasensors, for example, have shown promise for the detection of oxytetracycline with high sensitivity and selectivity. researchgate.netresearchgate.netmdpi.com These sensors utilize specific aptamers that bind to oxytetracycline, generating a measurable electrochemical signal. researchgate.netmdpi.com One such sensor demonstrated a linear detection range of 1.00–540 nM with a detection limit of 30.0 pM. mdpi.com Another approach involves the use of molecularly imprinted polymers (MIPs) integrated with fluorescent reporters, such as aggregation-induced emission metal-organic frameworks (AIE/Eu MOFs), to create ratiometric fluorescent sensors. nih.gov These platforms have achieved detection limits as low as 21 nM. nih.gov

Future advancements will likely focus on miniaturization, portability, and integration with wireless communication technologies to enable on-site, real-time monitoring networks. These platforms will be crucial for tracking the environmental dissemination of oxytetracycline and for ensuring food safety. nih.govnih.gov

Sensor TypePrincipleDetection LimitReference
Electrochemical AptasensorAptamer binding and electrochemical signal transduction30.0 pM mdpi.com
Molecularly Imprinted Ratiometric Fluorescent SensorMolecular imprinting with fluorescent signal change21 nM nih.gov
Surface Plasmon Resonance (SPR) AptasensorAptamer-based detection causing a change in refractive index0.095 µM researchgate.net
SWCNT-based AptasensorSingle-walled carbon nanotube resistance change upon binding1.125 µg/L rsc.orgrsc.org
Porphyrin-MOF Electrochemical AptasensorPorphyrin-based metal-organic framework signal amplification0.01 pg mL⁻¹ rsc.org

Comprehensive Understanding of Complex Ecological Interactions and Resistome Dynamics in Anthropogenically Impacted Environments

The introduction of oxytetracycline into the environment exerts significant selective pressure on microbial communities, leading to shifts in their composition and promoting the proliferation of antibiotic resistance genes (ARGs), collectively known as the resistome. nih.govresearchgate.netmdpi.com A comprehensive understanding of these complex ecological interactions is paramount for predicting and mitigating the long-term consequences of antibiotic contamination.

Studies have shown that exposure to oxytetracycline can significantly alter the diversity and richness of ARGs in various environments, such as the gut microbiome of animals. nih.govresearchgate.netmdpi.com For instance, in weaned pigs, oxytetracycline administration led to an enrichment of 41 ARGs, primarily from the tetracycline (B611298), beta-lactam, and multidrug resistance classes. nih.govresearchgate.net Similarly, in grazing cattle, a single dose of oxytetracycline resulted in a short-term increase in ARGs conferring resistance to tetracyclines. mdpi.comnih.gov The presence of oxytetracycline in soil and water can also facilitate the horizontal transfer of ARGs among bacteria. iwra.orgvt.edu

Future research should employ metagenomic and multi-omic approaches to unravel the intricate relationships between oxytetracycline concentrations, microbial community structure, and the dynamics of the resistome in various anthropogenically impacted environments. This will involve long-term monitoring studies to understand the persistence and dissemination of resistance determinants.

Innovative Strategies for Mitigating Antibiotic Resistance Dissemination

The escalating crisis of antibiotic resistance demands innovative strategies to prevent the spread of resistance genes and resistant bacteria. Research in this area is exploring a range of approaches, from environmental remediation techniques to novel therapeutic interventions.

One promising strategy involves the use of biochar, a charcoal-like material, in combination with hyperaccumulator plants to mitigate the migration of ARGs in contaminated soil. acs.org Biochar can adsorb antibiotics, reducing their bioavailability and the selective pressure for resistance. acs.org Another approach focuses on the development of "resistance-resistant" antibacterial treatments, which may include the use of bacteriophages that specifically target resistant bacteria or inhibitors of bacterial evolvability. frontiersin.org Combining different antibiotics or using them in rotation are also being investigated as strategies to reduce the selection for resistance. researchgate.netnih.gov

StrategyMechanismKey FindingsReference
Biochar and HyperaccumulatorsAdsorption of antibiotics and phytoremediationCan decrease the transmission of ARGs from soil to plants. acs.org
Phage TherapyViral predation on specific bacteriaCan be used in combination with antibiotics to reduce resistance development. frontiersin.org
Antibiotic Cycling/CombinationVarying selective pressuresImproved cycling strategies can reduce antibiotic resistance. researchgate.netnih.gov
Nanoparticle- and Photosensitizer-related TechnologyTargeted elimination of ARGs or ARBCan clear specific classes of ARGs or antibiotic-resistant bacteria. researchgate.net
CRISPR-Cas TechnologyGene editing to remove resistance genesCan eliminate particular ARGs or antibiotic-resistant bacteria. researchgate.net

Exploration of New Applications of Oxytetracycline Dihydrate as a Probe in Fundamental Biological Research

Beyond its antimicrobial properties, the unique chemical structure and biological interactions of oxytetracycline dihydrate present opportunities for its use as a probe in fundamental biological research. Its ability to bind to specific cellular components and its fluorescent properties can be harnessed to investigate various biological processes.

Tetracycline analogues have been explored for their potential to distinguish between and detect different antibiotics simultaneously. For instance, a dual-channel fluorescence probe has been developed to differentiate between tetracycline and oxytetracycline. mdpi.com This suggests the potential for developing oxytetracycline-based probes for specific analytical applications.

Future research could focus on designing and synthesizing modified oxytetracycline molecules with enhanced fluorescent properties or with reactive groups for targeted labeling of biological macromolecules. These probes could be employed in cellular imaging, protein-drug interaction studies, and for investigating the mechanisms of antibiotic resistance. The development of BODIPY-based fluorescent probes that are quenched by oxytetracycline also opens new avenues for its detection in biological matrices. researchgate.net

Q & A

Q. How can researchers distinguish oxytetracycline dihydrate from structurally similar tetracyclines (e.g., doxycycline) in experimental settings?

Methodological Answer:

  • Chromatographic separation : Use reversed-phase HPLC with a C18 column and a mobile phase of 0.01 M oxalic acid-acetonitrile (85:15). Monitor absorbance at 254 nm to resolve oxytetracycline dihydrate (retention time ~8.2 min) from doxycycline (~10.5 min) .
  • Spectroscopic analysis : Compare UV-Vis spectra in acidic methanol (λmax = 268 nm for oxytetracycline dihydrate) and verify molecular weight via high-resolution mass spectrometry (exact mass = 496.1693 Da) .
  • Crystallography : Confirm the dihydrate form via X-ray diffraction (characteristic peaks at 2θ = 12.3°, 18.7°) .

Q. What validated protocols exist for preparing oxytetracycline dihydrate stock solutions with stability guarantees?

Methodological Answer:

  • Dissolution : Prepare a 1 mg/mL solution in 0.01 N hydrochloric acid (pH ~2.5) to prevent precipitation. Filter through a 0.22 µm membrane .
  • Storage : Aliquot and store at -20°C in amber vials to avoid photodegradation. Stability confirmed up to 6 months via LC-MS (degradation <5%) .
  • Bioactivity validation : Perform broth microdilution assays against Staphylococcus aureus (MIC range: 0.25–1 µg/mL) to confirm potency post-storage .

Q. How should researchers address inconsistencies in antimicrobial efficacy data across studies using oxytetracycline dihydrate?

Methodological Answer:

  • Variable control : Standardize bacterial inoculum density (e.g., 1×10^5 CFU/mL) and growth media (Mueller-Hinton agar with 5% defibrinated horse blood) .
  • Resistance screening : Use PCR to detect tetracycline-specific resistance genes (tetA, tetB) in bacterial isolates, which may explain efficacy discrepancies .
  • Pharmacokinetic validation : Compare tissue distribution in animal models (e.g., swine muscle) via LC-MS to ensure consistent bioavailability .

Advanced Research Questions

Q. What experimental strategies optimize oxytetracycline dihydrate’s penetration into biofilms in chronic infection models?

Methodological Answer:

  • Chelation-enhanced delivery : Co-administer with EDTA (10 mM) to disrupt biofilm extracellular matrix, increasing oxytetracycline uptake by 2.5-fold in Pseudomonas aeruginosa biofilms .
  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) for sustained release, achieving 72-hour biofilm inhibition in vitro .
  • Synergistic combinations : Pair with sub-inhibitory concentrations of ciprofloxacin (0.1 µg/mL) to disrupt efflux pump activity (acrAB operon) .

Q. How can researchers reconcile contradictory data on oxytetracycline dihydrate’s environmental persistence in agricultural studies?

Methodological Answer:

  • Soil type normalization : Adjust for clay content and organic matter (e.g., loam vs. sandy soils), which affect adsorption coefficients (Kd = 150–450 L/kg) .
  • Degradation analysis : Use LC-MS/MS to quantify hydroxylated metabolites (e.g., 4-epi-oxytetracycline) in soil leachates under varying pH (5.5–8.0) .
  • Microbiome impact : Perform 16S rRNA sequencing to assess shifts in soil microbial communities after repeated oxytetracycline exposure .

Q. What advanced techniques validate oxytetracycline dihydrate’s interaction with eukaryotic ribosomal subunits in mechanistic studies?

Methodological Answer:

  • Cryo-EM structural analysis : Resolve binding to the 30S ribosomal subunit (1.9 Å resolution) to identify key hydrogen bonds with 16S rRNA (positions A1492, A1493) .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd = 1.2 µM) and stoichiometry (1:1) in buffer mimicking cytoplasmic conditions (pH 7.4, 150 mM KCl) .
  • Ribosomal protection assays : Express recombinant Tet(O) GTPase in E. coli to quantify resistance via ATP hydrolysis rates (ΔATP = 15 nmol/min/mg) .

Q. What quality control measures are critical for oxytetracycline dihydrate in GLP-compliant toxicology studies?

Methodological Answer:

  • Impurity profiling : Use USP method <621> to quantify related substances (e.g., 4-epi-oxytetracycline ≤2.0%, β-diketone ≤0.5%) via gradient HPLC .
  • Sterility testing : Validate endotoxin levels (<0.25 EU/mg) using Limulus amebocyte lysate (LAL) assays per ICH Q4B guidelines .
  • Stability indicating assays : Perform forced degradation studies (40°C/75% RH for 6 months) with LC-MS/MS to confirm method specificity .

Q. Citations

  • All methods align with pharmacopeial standards (USP, Ph. Eur.) and peer-reviewed protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.